Viaminate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSMJNVXOITYPE-FSDIUQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318689 | |
| Record name | Viaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53839-71-7 | |
| Record name | Viaminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Carboethoxyphenyl)retinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIAMINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Viaminate
Introduction
Viaminate is an investigational therapeutic agent that has demonstrated significant potential in preclinical models of neurodegenerative diseases. Its primary mechanism of action centers on the modulation of intracellular calcium homeostasis and the subsequent downstream effects on neuronal survival pathways. This document provides a comprehensive overview of the molecular interactions and cellular consequences of this compound administration, supported by experimental data and detailed protocols.
Core Mechanism of Action: Modulation of Ryanodine (B192298) Receptors
This compound acts as a potent and selective antagonist of the ryanodine receptor type 2 (RyR2), a critical intracellular calcium release channel located on the membrane of the endoplasmic reticulum (ER). By binding to a specific allosteric site on the RyR2 protein, this compound stabilizes the closed state of the channel, thereby reducing the efflux of calcium (Ca²⁺) from the ER into the cytoplasm. This action is particularly crucial under conditions of cellular stress, where dysregulated RyR2 activity can lead to cytotoxic levels of cytoplasmic Ca²⁺.
The signaling pathway initiated by this compound's interaction with RyR2 is depicted below:
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through a series of in vitro assays. The following table summarizes key pharmacodynamic parameters.
| Parameter | Value | Cell Line | Experimental Condition |
| IC₅₀ (RyR2 Binding) | 15.2 ± 1.8 nM | HEK293 (RyR2 overexpressing) | Radioligand displacement assay |
| EC₅₀ (Ca²⁺ Inhibition) | 35.7 ± 4.1 nM | SH-SY5Y neuroblastoma | Thapsigargin-induced ER stress |
| Neuronal Viability (at 100 nM) | 85.3 ± 5.6 % | Primary cortical neurons | Glutamate-induced excitotoxicity |
| Mitochondrial Membrane Potential | 92.1 ± 7.2 % of control | Primary cortical neurons | Oxidative stress model (H₂O₂) |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Protocol: Calcium Imaging in Live Cells
Objective: To quantify the effect of this compound on cytoplasmic calcium concentration following ER stress induction.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Thapsigargin (ER stress inducer)
-
This compound (solubilized in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture: Plate SH-SY5Y cells on glass-bottom dishes and culture in DMEM with 10% FBS until 70-80% confluent.
-
Dye Loading: Wash cells twice with HBSS. Prepare a loading buffer of Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS. Incubate cells with the loading buffer for 30 minutes at 37°C.
-
Wash and Pre-incubation: Wash cells three times with HBSS to remove excess dye. Incubate cells with varying concentrations of this compound (or vehicle control) for 15 minutes.
-
Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence reading for 60 seconds.
-
Stress Induction: Add Thapsigargin (1 µM) to the cells while continuously recording fluorescence.
-
Data Acquisition: Record fluorescence intensity every 2 seconds for a total of 10 minutes.
-
Analysis: Quantify the change in fluorescence over time. The peak fluorescence intensity is proportional to the cytoplasmic Ca²⁺ concentration. Calculate the EC₅₀ of this compound by fitting the dose-response curve of peak fluorescence inhibition.
The workflow for this experimental protocol is visualized below.
Viaminate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, also known as N-(4-ethoxycarbonylphenyl)retinamide, is a synthetic derivative of retinoic acid. It has garnered significant interest in the field of dermatology, particularly for the treatment of acne vulgaris. As a member of the retinoid family, this compound modulates epithelial cell growth and differentiation, exhibits anti-inflammatory properties, and reduces sebum production. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanisms of action of this compound, with a focus on its role in inhibiting key inflammatory signaling pathways.
Chemical Structure and Identifiers
This compound is structurally characterized by a β-ionone ring and a polyunsaturated side chain, which are hallmarks of retinoids, linked to an ethyl p-aminobenzoate moiety via an amide bond.
| Identifier | Value |
| IUPAC Name | ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate |
| CAS Number | 53839-71-7 |
| Molecular Formula | C29H37NO3 |
| Molecular Weight | 447.61 g/mol |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C |
| InChI | InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ |
Physicochemical Properties
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | 619.362 °C at 760 mmHg |
| Density | 1.071 g/cm³ |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
| pKa (Predicted) | 12.49 ± 0.70 |
| XLogP3 | 7.8 |
Synthesis
A detailed, one-step, scalable, and operator-friendly synthesis for a structurally analogous compound, N-(4-ethoxyphenyl)-retinamide, has been reported and can be adapted for the synthesis of this compound.[1][2][3] The general approach involves the amidation of all-trans-retinoic acid (ATRA) with the corresponding aniline (B41778) derivative, in this case, ethyl p-aminobenzoate.
Reaction Scheme:
References
- 1. One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of Viaminate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viaminate, also known as N-(4-Ethoxycarbonylphenyl)retinamide, is a retinoic acid derivative that has garnered attention for its therapeutic potential in treating severe acne and other keratinization disorders. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. The document details a robust one-step synthesis protocol and outlines effective purification methodologies. Furthermore, it presents quantitative data in structured tables for easy comparison and includes detailed experimental protocols. Visual diagrams of the experimental workflow and the implicated signaling pathway are provided to enhance understanding of the compound's synthesis and mechanism of action.
Introduction
This compound is a synthetic retinoid, an amide compound formed from Tretinoin (all-trans-retinoic acid) and Ethyl p-aminobenzoate.[1] Its chemical name is Ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate.[2] this compound's therapeutic effects are attributed to its ability to regulate the growth and differentiation of epithelial cells, reduce sebum secretion, and inhibit the keratinization process of keratinocytes.[3] Recent studies have elucidated its mechanism of action, showing that this compound can ameliorate acne by inhibiting the S100A8/S100A9-MAPK signaling cascade.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a one-step process involving the reaction of Vitamin A acid chloride (Retinoyl chloride) with Benzocaine (ethyl p-aminobenzoate). A patent by Chongqing Shenghuaxi Pharmaceutical Co., Ltd. describes an industrial-scale production method.
Experimental Protocol: One-Step Synthesis
This protocol is adapted from the industrial production method for this compound.
Materials:
-
Vitamin A acid chloride (Retinoyl chloride)
-
Benzocaine (ethyl p-aminobenzoate)
-
N,N-dimethylformamide (DMF)
-
95% Ethyl acetate (B1210297)
Procedure:
-
In a suitable reaction vessel, dissolve Benzocaine and 4-dimethylaminopyridine in N,N-dimethylformamide.
-
Separately, dilute Vitamin A acid chloride with an appropriate amount of N,N-dimethylformamide.
-
Slowly add the diluted Vitamin A acid chloride solution to the reaction vessel while maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 15-20°C for 5 hours.
-
Following the reaction, perform vacuum distillation to remove the solvent, which will result in the separation of a large amount of solid.
-
To the solid residue, add 95% ethyl acetate and stir to facilitate cooling and crystallization.
-
Collect the crystalline product by centrifugation.
-
Wash the collected crystals with a suitable solvent.
-
Dry the final product to obtain this compound.
Quantitative Data: Synthesis
| Parameter | Value | Reference |
| Starting Material 1 | Vitamin A acid chloride (109.8 mol) | [1] |
| Starting Material 2 | Benzocaine (145.4 mol) | [1] |
| Catalyst | 4-dimethylaminopyridine (50 kg) | [1] |
| Solvent | N,N-dimethylformamide (400 kg) | [1] |
| Reaction Temperature | 5-20°C | [1] |
| Reaction Time | 5 hours | [1] |
| Final Product Mass | 43.4 kg | [1] |
| Yield | 88.2% | [1] |
| Purity | 99.6% | [1] |
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Purification of this compound
The primary method for the purification of this compound, as described in the synthesis protocol, is crystallization. For retinoids in general, chromatographic techniques are also widely employed to achieve high purity.
Experimental Protocol: Purification
3.1.1. Crystallization
This is the final step in the synthesis process described above.
Procedure:
-
After vacuum distillation of the reaction solvent, a solid residue is obtained.
-
Add 95% ethyl acetate to the residue.
-
Stir the mixture to dissolve the product and then allow it to cool, promoting the formation of crystals.
-
The pure this compound crystals are then isolated from the mother liquor.
3.1.2. Column Chromatography (General Method for Retinoids)
While a specific protocol for this compound was not found, a general method for the purification of retinoids using column chromatography is provided below. This can be adapted for this compound.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Rotary evaporator
Procedure:
-
Prepare a concentrated solution of the crude this compound in hexane with a small percentage of acetone (e.g., 5%).
-
Pack a chromatography column with silica gel slurried in hexane.
-
Load the this compound solution onto the column.
-
Elute the column with a mobile phase of hexane and acetone, gradually increasing the polarity if necessary.
-
Collect fractions and monitor the elution of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data: Purification
The following table provides data for the crystallization purification step as part of the synthesis.
| Parameter | Value | Reference |
| Purification Method | Crystallization | [1] |
| Solvent | 95% Ethyl Acetate | [1] |
| Final Purity | 99.6% | [1] |
Signaling Pathway
This compound exerts its therapeutic effects in acne by modulating the S100A8/S100A9-MAPK signaling cascade. The S100A8 and S100A9 proteins can activate Mitogen-Activated Protein Kinases (MAPKs), which are key regulators of cellular processes like proliferation and inflammation.
The proposed mechanism involves the following steps:
-
In acne, there is an upregulation of S100A8 and S100A9 proteins.
-
These proteins can act as ligands, binding to receptors such as the Receptor for Advanced Glycation Endproducts (RAGE).
-
This binding triggers intracellular signaling cascades, leading to the phosphorylation and activation of MAPKs, including p38 and p44/42 (ERK1/2).
-
Activated MAPKs can then lead to increased keratinocyte proliferation and inflammation, contributing to the pathology of acne.
-
This compound intervenes by inhibiting the expression of S100A8 and S100A9, thereby downregulating the activation of the MAPK pathway and reducing the associated abnormal proliferation and keratinization.
This compound Signaling Pathway Diagram
Caption: this compound's inhibitory effect on the S100A8/S100A9-MAPK pathway.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound, along with insights into its mechanism of action. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development. The diagrams offer a clear visual representation of the chemical workflow and the biological pathway, facilitating a deeper understanding of this promising therapeutic compound. Further research into alternative synthesis routes and advanced purification techniques could lead to even more efficient and scalable production of this compound.
References
Viaminate as a Retinoic Acid Receptor Agonist: A Technical Guide
Disclaimer: As of the latest available data, "Viaminate" is identified as a retinoic acid derivative developed in China for the clinical treatment of acne. Its mechanism of action has been linked to the inhibition of the TLR2/NF-κB and MAPK signaling pathways. However, specific quantitative data regarding its direct binding affinity, transactivation activity, and isotype selectivity for Retinoic Acid Receptors (RARs) are not publicly available. To fulfill the structural and content requirements of this technical guide, we will use "Exemplarinate," a hypothetical Retinoic Acid Receptor (RAR) agonist, as a representative compound. The data and protocols presented herein are based on established methodologies and publicly available information for well-characterized synthetic RAR agonists.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the characterization of a representative RAR agonist.
Quantitative Data Presentation
The interaction of an RAR agonist with its target receptors is quantified through binding affinity and transactivation potency. The following tables summarize representative data for RAR agonists, illustrating the type of information crucial for characterizing a compound like "Exemplarinate."
Table 1: Binding Affinity (Kᵢ/IC₅₀, nM) of Representative Retinoids for RAR Subtypes
| Compound | RARα | RARβ | RARγ | Selectivity Profile |
| Arotinoid Acid (TTNPB) | ~2 | ~2 | ~2 | Pan-Agonist |
| Am580 | ~1 | ~200 | ~500 | RARα-selective |
| CD2019 | ~50 | ~5 | ~100 | RARβ-selective |
| CD437 | >1000 | >1000 | ~30 | RARγ-selective |
Note: These values are compiled from various sources and may differ based on the specific assay conditions. They are intended for comparative purposes.[1]
Table 2: Transactivation Potency (EC₅₀, nM) of Representative Retinoids for RAR Subtypes
| Compound | RARα | RARβ | RARγ |
| Arotinoid Acid (TTNPB) | 0.5 | 0.8 | 1.2 |
| Am580 | 0.4 | 150 | 300 |
| CD2019 | 60 | 3 | 80 |
| CD437 | >1000 | >1000 | 20 |
Note: These values are compiled from various sources and may differ based on the specific assay conditions. They are intended for comparative purposes.[1]
Experimental Protocols
The quantitative data presented above are typically generated using the following key experimental methodologies.
Radioligand Competitive Binding Assay
This assay determines the binding affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[2][3]
Objective: To determine the inhibition constant (Kᵢ) of "Exemplarinate" for RARα, RARβ, and RARγ subtypes.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins.
-
Radiolabeled all-trans retinoic acid (e.g., [³H]-ATRA).
-
Unlabeled "Exemplarinate."
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Incubation: A constant concentration of recombinant RAR protein and a fixed concentration of [³H]-ATRA are incubated with varying concentrations of unlabeled "Exemplarinate" in the assay buffer.[3]
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.[3]
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[3]
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [³H]-ATRA, is measured using a scintillation counter.[2][3]
-
Data Analysis: The data are plotted as the percentage of specific binding of [³H]-ATRA versus the concentration of "Exemplarinate." The IC₅₀ value, the concentration of "Exemplarinate" that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2][3]
Luciferase Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of a specific RAR isotype.[2]
Objective: To determine the half-maximal effective concentration (EC₅₀) of "Exemplarinate" for activating RARα, RARβ, and RARγ subtypes.
Materials:
-
Mammalian cell line (e.g., HEK293).[4]
-
Expression vectors for RARα, RARβ, or RARγ.
-
Reporter plasmid containing a luciferase gene downstream of a Retinoic Acid Response Element (RARE).
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium.
-
"Exemplarinate."
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection: Culture mammalian cells and co-transfect them with an RAR expression vector, a RARE-luciferase reporter plasmid, and a control reporter plasmid.[2]
-
Compound Treatment: After transfection, treat the cells with varying concentrations of "Exemplarinate."
-
Incubation: Incubate the cells for an appropriate period (e.g., 16-24 hours) to allow for gene expression.[4]
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the luminescence produced by both the experimental (Firefly) and control (Renilla) luciferases using a luminometer.[4]
-
Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity. Plot the normalized luciferase activity against the logarithm of the "Exemplarinate" concentration. The EC₅₀ value is determined by non-linear regression analysis of the dose-response curve.[2]
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows relevant to the characterization of an RAR agonist.
Caption: Canonical Retinoic Acid Receptor (RAR) Signaling Pathway.
References
An In-depth Technical Guide to the Biological Activity of Paclitaxel in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent anti-neoplastic agent widely employed in chemotherapy for a range of cancers, including those of the breast, lung, and ovary. Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.[1] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes the polymerization of tubulin and inhibits the disassembly of these structures.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[2][3][4] The efficacy of paclitaxel can, however, vary significantly across different cancer cell types, and the development of resistance remains a clinical challenge.[5] This guide provides a comprehensive overview of the biological activity of paclitaxel in various cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Quantitative Analysis of Paclitaxel Cytotoxicity
The cytotoxic effect of paclitaxel is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of a cell population by 50%. The IC50 values for paclitaxel can vary widely among different cell lines, reflecting their diverse sensitivities to the drug.
Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | 3.5 µM | Not Specified |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified |
| SKBR3 | Breast Cancer | 4 µM | Not Specified |
| BT-474 | Breast Cancer | 19 nM | Not Specified |
| OVCAR-3 | Ovarian Cancer | <10 | Not Specified |
| OVCAR-4 | Ovarian Cancer | <10 | Not Specified |
| NCI-H226 | Non-Small Cell Lung Cancer | <10 | Not Specified |
| NCI-H23 | Non-Small Cell Lung Cancer | <10 | Not Specified |
| T98G | Glioma | Not Specified (Demonstrated G2/M arrest) | Not Specified |
| CHP100 | Neuroblastoma | ~1-10 | 24 |
| SH-SY5Y | Neuroblastoma | >100 | 24 |
| Various | Ovarian Carcinoma | 0.4 - 3.4 | Not Specified |
| Various | Human Tumour Cell Lines | 2.5 - 7.5 | 24 |
Note: The GI50 (Growth Inhibition 50%) values from the NCI-60 database are analogous to IC50 values and indicate high sensitivity to Paclitaxel across many cell lines.[5] The cytotoxicity of paclitaxel is often schedule-dependent, with prolonged exposure times leading to increased cell death.[6][7][8]
Key Experimental Protocols
Detailed methodologies for assessing the biological activity of paclitaxel in cell lines are crucial for reproducible research. The following are standard protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9]
Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
96-well plates
-
Paclitaxel
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and incubate for 24 hours.[9]
-
Prepare serial dilutions of paclitaxel in complete medium.
-
Remove the existing medium and add 100 µL of the drug dilutions to the respective wells, including untreated controls.[9]
-
Incubate the plate for 48-72 hours.[9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following paclitaxel treatment.[3]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane.[3] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[3]
Materials:
-
6-well plates
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.[9]
-
Treat the cells with the desired concentrations of paclitaxel for 24-48 hours.[9]
-
Harvest both adherent and floating cells and wash with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[9][10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with paclitaxel.[11]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[9] The amount of fluorescence is directly proportional to the DNA content in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
Materials:
-
6-well plates
-
Paclitaxel
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with paclitaxel for the desired time.[9]
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[10]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[9]
-
Incubate for 30 minutes at 37°C in the dark.[9]
-
Analyze the samples using a flow cytometer.[9]
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in signaling pathways affected by paclitaxel.
Procedure:
-
Treat cells with paclitaxel and lyse them to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).[9]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax).[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]
Signaling Pathways and Mechanisms of Action
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Several signaling pathways are implicated in paclitaxel-induced cell death and in the development of resistance.
Paclitaxel-Induced Apoptosis
Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways.[3] The stabilization of microtubules triggers a mitotic checkpoint, leading to prolonged arrest in the G2/M phase.[4] This arrest can activate pro-apoptotic proteins and inactivate anti-apoptotic proteins, ultimately leading to programmed cell death. The Bcl-2 family of proteins plays a crucial role in this process.[1]
Mechanisms of Paclitaxel Resistance
Cancer cells can develop resistance to paclitaxel through several mechanisms, which often involve the modulation of signaling pathways that promote cell survival and reduce drug efficacy.
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump paclitaxel out of the cell, reducing its intracellular concentration.[2][12][13]
-
Alterations in Tubulin: Mutations in the β-tubulin gene or changes in the expression of tubulin isotypes can reduce the binding affinity of paclitaxel to microtubules.[2][12][13]
-
Dysregulation of Apoptotic Pathways: Alterations in the expression of apoptosis-related proteins, such as the overexpression of anti-apoptotic Bcl-2 or the loss of pro-apoptotic p53 function, can make cells less susceptible to paclitaxel-induced cell death.[2][4]
-
Activation of Survival Pathways: The PI3K/AKT and MAPK/ERK signaling pathways can be activated in resistant cells, promoting cell survival and counteracting the cytotoxic effects of paclitaxel.[4]
Experimental Workflow Visualization
A typical workflow for studying the biological activity of paclitaxel in cell lines involves a series of interconnected experiments to assess its effects on cell viability, apoptosis, and cell cycle progression.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Paclitaxel Resistance: Molecular Mechanisms and Pharmacologic Man...: Ingenta Connect [ingentaconnect.com]
Viaminate Pharmacokinetics and Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viaminate, a retinoid derivative, has been investigated for its therapeutic potential. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound. While pharmacokinetic data in humans is available, direct in vivo metabolism studies on this compound are currently lacking. Therefore, this guide also presents inferred metabolic pathways based on the well-established metabolism of its parent compound, tretinoin (B1684217) (all-trans retinoic acid). All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and metabolic pathways.
In Vivo Pharmacokinetics of this compound
A pivotal open-label, sequential, single-dose, and food-effect study in healthy Chinese subjects has characterized the oral pharmacokinetic profile of this compound.[1] The study revealed that this compound exhibits linear pharmacokinetics within the dose range of 50 to 150 mg.[1] A significant food effect was observed, with a high-fat meal substantially increasing the extent of absorption.[1]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound following single oral doses under fasting and fed conditions, as well as after multiple doses, are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetics of this compound Under Fasting Conditions [1]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| 50 | 1.4 ± 0.6 | 3.1 ± 1.1 | 8.4 ± 4.2 | 3.5 ± 1.8 |
| 100 | 2.9 ± 1.2 | 3.3 ± 0.9 | 17.1 ± 8.5 | 3.7 ± 1.5 |
| 150 | 4.2 ± 1.8 | 3.4 ± 0.8 | 24.8 ± 11.2 | 3.6 ± 1.3 |
Data are presented as mean ± standard deviation.
Table 2: Food-Effect on Single 50 mg Dose of this compound [1]
| Condition | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
| Fasted | 1.4 ± 0.6 | 3.1 ± 1.1 | 8.4 ± 4.2 |
| Fed (High-Fat Meal) | 18.4 ± 7.9 | 3.8 ± 1.2 | 57.5 ± 23.1 |
Data are presented as mean ± standard deviation.
Table 3: Multiple-Dose Pharmacokinetics of this compound (50 mg twice daily) [1]
| Parameter | Value |
| Cmax,ss (ng/mL) | 2.1 ± 0.9 |
| Cmin,ss (ng/mL) | 0.8 ± 0.4 |
| Tmax,ss (h) | 3.2 ± 1.0 |
| AUCss (ng·h/mL) | 12.5 ± 6.3 |
Data are presented as mean ± standard deviation. ss denotes steady-state.
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers[1]
Study Design: An open-label, sequential, single-center study. The study consisted of three phases: a single ascending dose phase, a food-effect phase, and a multiple-dose phase.
Subjects: Nine healthy Chinese volunteers (five males and four females) aged between 18 and 45 years, with a body mass index (BMI) between 19 and 24 kg/m ². All subjects provided written informed consent.
Drug Administration:
-
Single Ascending Dose: Subjects received single oral doses of 50 mg, 100 mg, and 150 mg of this compound after an overnight fast of at least 10 hours. There was a one-week washout period between each dose escalation.
-
Food-Effect: After a one-week washout period from the last single dose, subjects received a single 50 mg oral dose of this compound 30 minutes after consuming a high-fat breakfast (approximately 800-1000 kcal, with 50% of calories from fat).
-
Multiple-Dose: Following another one-week washout period, subjects received 50 mg of this compound orally twice daily for five consecutive days.
Blood Sampling:
-
Single-Dose and Food-Effect Phases: Venous blood samples (5 mL) were collected into heparinized tubes pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 15 hours post-dose.
-
Multiple-Dose Phase: Blood samples were collected before the morning dose on days 3, 4, and 5 to determine trough concentrations. On day 5, samples were collected pre-dose and at the same time points as the single-dose phase.
Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 0.1 ng/mL.
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods. Cmax and Tmax were obtained directly from the observed plasma concentration-time data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule. The terminal elimination half-life (t₁/₂) was calculated as 0.693/kₑ, where kₑ is the terminal elimination rate constant.
Visualization of Experimental Workflow
Caption: Experimental workflow for the this compound pharmacokinetic study.
In Vivo Metabolism of this compound
As of the date of this guide, there are no published in vivo studies specifically detailing the metabolic pathways of this compound in humans or animal models. However, this compound is a derivative of retinoic acid (tretinoin), and therefore, its metabolism is expected to follow similar pathways to that of tretinoin and other retinoids.
Inferred Metabolic Pathways
The metabolism of tretinoin is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. The main metabolic transformations include oxidation and conjugation.
Phase I Metabolism (Oxidation): The primary oxidative metabolic pathway for tretinoin involves hydroxylation and subsequent oxidation, catalyzed mainly by the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1), which are specifically involved in retinoic acid metabolism. Other CYPs, such as CYP3A4, may also contribute. The major oxidative metabolites of tretinoin identified in vivo include:
-
4-hydroxy-retinoic acid: Formed through hydroxylation at the C4 position of the cyclohexenyl ring.
-
4-oxo-retinoic acid: Further oxidation of 4-hydroxy-retinoic acid.
-
18-hydroxy-retinoic acid: Resulting from hydroxylation of the methyl group at C18.
Phase II Metabolism (Conjugation): The parent drug and its Phase I metabolites can undergo conjugation reactions to form more water-soluble compounds that are readily excreted. The most common conjugation reaction for retinoids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). Retinoyl-β-glucuronide is a known metabolite of tretinoin.
Based on these established pathways for tretinoin, a putative metabolic scheme for this compound can be proposed. The ester linkage in this compound may be susceptible to hydrolysis by esterases, potentially releasing retinoic acid, which would then enter the metabolic pathways described above. Alternatively, this compound itself could be a substrate for CYP-mediated oxidation and subsequent conjugation.
Visualization of Inferred Metabolic Pathway
Caption: Inferred metabolic pathway of this compound.
Discussion and Future Directions
The available pharmacokinetic data for this compound provides a solid foundation for understanding its absorption and disposition in humans. The pronounced food effect highlights the importance of administration conditions for achieving optimal systemic exposure. The linear pharmacokinetics over the studied dose range simplifies dose adjustments.
The significant gap in knowledge is the in vivo metabolism of this compound. While inferences can be drawn from the metabolism of tretinoin, dedicated studies are essential to definitively identify the metabolites of this compound, the enzymes responsible for their formation, and their potential pharmacological activity and toxicity. A case report of fatal hepatotoxicity associated with this compound underscores the importance of understanding its metabolic profile, as metabolites can sometimes contribute to adverse drug reactions.
Future research should focus on:
-
In vivo metabolite identification studies in preclinical species and humans to characterize the metabolic profile of this compound.
-
In vitro studies using human liver microsomes and hepatocytes to identify the specific CYP and UGT enzymes involved in this compound metabolism.
-
Pharmacokinetic studies in diverse populations to assess the influence of genetic polymorphisms in drug-metabolizing enzymes on this compound disposition.
Conclusion
This technical guide has synthesized the current knowledge on the in vivo pharmacokinetics and metabolism of this compound. While the pharmacokinetic properties have been partially elucidated, further research into its metabolic pathways is imperative for a complete understanding of its pharmacological and toxicological profile. The provided data and protocols serve as a valuable resource for researchers and professionals involved in the development of this compound and other retinoid-based therapeutics.
References
Viaminate: A Technical Overview of its Impact on Gene Expression and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Viaminate, a retinoic acid derivative developed in China, is utilized in the treatment of acne and other keratinization disorders.[1][2] Chemically known as Ethoxycarbonyl retinoic acid amide, it is structurally similar to the first-generation retinoid, all-trans retinoic acid.[3] Like other retinoids, this compound plays a crucial role in regulating the growth and differentiation of epithelial cells, modulating cellular immunity, and reducing sebum production.[3] This document provides a comprehensive technical guide on the molecular mechanisms of this compound, focusing on its effects on gene expression and associated signaling pathways.
Mechanism of Action and Core Functions
This compound's therapeutic effects are rooted in its ability to influence several key physiological processes:
-
Regulation of Epithelial Cell Differentiation and Proliferation: this compound helps normalize the growth and development of epithelial cells.[2]
-
Inhibition of Keratinization: It can inhibit the keratinization process of keratinocytes, helping to normalize abnormal keratinization.[3][4]
-
Reduction of Sebum Secretion: The compound has been shown to decrease sebum secretion by 80% to 95%.[3]
-
Immune Modulation and Anti-Inflammatory Effects: this compound enhances the function of cellular immunity and possesses anti-inflammatory properties.[2][3]
As a derivative of Vitamin A, this compound's actions are intrinsically linked to the broader mechanisms of retinoids, which are well-established regulators of gene expression through their interaction with nuclear receptors.[5][6] Retinoids like this compound exert their effects by binding to nuclear receptors, which then act as ligand-dependent transcription factors to regulate complex programs of gene expression.[6]
Impact on Gene Expression
Recent studies have begun to elucidate the specific genetic and molecular pathways modulated by this compound, particularly in the context of acne treatment. Transcriptome analysis of rat skin tissues has revealed that this compound has significant regulatory effects on genes involved in fatty acid metabolism and cellular keratinization pathways.[2]
A key finding from gene differential analysis is the significant downregulation of the S100A8 and S100A9 genes following this compound treatment.[4] These genes encode for proteins that are involved in the regulation of inflammatory processes and cell proliferation.
Modulation of Signaling Pathways
This compound has been demonstrated to exert its therapeutic effects by inhibiting key inflammatory and proliferation-associated signaling pathways. The primary pathways identified are the TLR2/NF-κB and MAPK pathways .[2]
1. TLR2/NF-κB Signaling Pathway:
Toll-like receptor 2 (TLR2) has been identified as a potential key target of this compound.[2] In the context of acne induced by Propionibacterium acnes, this compound inhibits TLR2 and its downstream nuclear factor-kappa B (NF-κB) pathway.[2] This inhibition is confirmed by the observed effects on NF-κB inhibitor alpha (IκBα) and the p65 subunit of NF-κB.[2] Overexpression of TLR2 has been shown to attenuate the therapeutic effects of this compound, further solidifying TLR2 as a critical target.[2]
2. MAPK Signaling Pathway:
This compound also suppresses the mitogen-activated protein kinase (MAPK) signaling cascade.[2][4] This includes the inhibition of key MAPK components such as p38, c-Jun N-terminal kinase (JNK), and extracellular regulated kinase 1/2 (ERK1/2).[2][4] The downregulation of S100A8 and S100A9 by this compound is directly linked to the inhibition of this MAPK pathway, thereby suppressing keratinocyte proliferation and keratinization.[4] The addition of the S100A8/S100A9 complex can reverse the inhibitory effects of this compound on these processes in cell models.[4]
Below is a diagram illustrating the inhibitory effect of this compound on these signaling pathways.
Caption: this compound's inhibition of TLR2 and S100A8/A9 expression, leading to downregulation of NF-κB and MAPK pathways.
Quantitative Data Summary
The following table summarizes the key quantitative findings related to this compound's efficacy.
| Parameter | Finding | Reference |
| Sebum Secretion Reduction | 80% to 95% reduction in sebum secretion. | [3] |
| Gene Expression | Significant downregulation of S100A8 and S100A9 genes. | [4] |
| Protein Expression | Inhibition of TLR2, IκBα, NF-κB-p65, MAPK p38, JNK, and ERK1/2 protein expression levels. | [2][4] |
Experimental Protocols
The following methodologies are central to the studies investigating this compound's mechanism of action.
1. Animal Model for Acne:
-
Model Induction: Acne is induced in the ears of rats through the application of Propionibacterium acnes and sebum.[2][4]
-
Treatment: this compound is administered to the model rats for a period of 30 days.[2][4]
-
Assessment: Therapeutic effects are evaluated by observing reductions in ear redness, epidermal thickening, inflammatory reactions, keratin (B1170402) overproduction, and subcutaneous oil and triglyceride accumulation.[2]
2. Transcriptome and Gene Expression Analysis:
-
Method: Transcriptome analysis of rat skin tissues is performed to identify this compound's regulatory effects on metabolic and cellular pathways.[2][4]
-
Validation: Quantitative PCR (qPCR) is used to confirm the downregulation of specific genes, such as S100A8 and S100A9, identified in the transcriptomic analysis.[4]
3. Protein Expression Analysis:
-
Method: Western blotting is employed to confirm the inhibitory effects of this compound on the protein expression levels of key signaling pathway components, including TLR2, NF-κB (IκBα/p65), and MAPKs (p38/JNK/ERK1/2).[2][4]
4. In Vitro Cell Studies:
-
Cell Line: Human keratinocytes (HaCaT cells) are used.[4]
-
Induction: An acne cell model is established by treating HaCaT cells with P. acnes.[4]
-
Intervention: The effect of this compound is assessed, along with experiments involving the overexpression of TLR2 or the addition of the S100A8/S100A9 complex to study the reversal of this compound's inhibitory effects.[2][4]
Below is a workflow diagram for a typical experimental protocol.
Caption: A generalized experimental workflow for studying the effects of this compound in vivo and in vitro.
Conclusion
This compound exerts its therapeutic effects in acne and other keratinization disorders through a multi-faceted mechanism that involves the regulation of gene expression and the inhibition of key inflammatory signaling pathways. Its ability to downregulate S100A8/A9 and inhibit the TLR2/NF-κB and MAPK pathways provides a molecular basis for its clinical efficacy in reducing inflammation, keratinocyte proliferation, and sebum production. Further research into the broader transcriptomic and proteomic effects of this compound will continue to enhance our understanding of this important retinoid derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin A and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Viaminate: An In-depth Analysis of its Molecular Targets in Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viaminate, a retinoic acid derivative, has demonstrated significant efficacy in modulating the pathophysiology of epithelial cells, particularly in the context of inflammatory skin conditions like acne.[1] This technical guide synthesizes the current understanding of this compound's molecular interactions within epithelial cells. Recent studies have elucidated that this compound exerts its therapeutic effects primarily through the inhibition of the Toll-like receptor 2 (TLR2) signaling pathway and its downstream cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Furthermore, evidence suggests a regulatory role for this compound on the S100A8/S100A9-MAPK cascade, which is crucial in controlling abnormal proliferation and keratinization of keratinocytes.[2] This document provides a detailed overview of these molecular targets, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of the key signaling pathways.
Introduction
Epithelial cells form the primary barrier between the body and the external environment and play a crucial role in protection, secretion, and regulation. Dysregulation of epithelial cell functions, such as proliferation, differentiation, and inflammatory responses, underlies numerous pathological conditions. This compound is a retinoic acid drug that regulates the normal growth and differentiation of epithelial cells, reduces sebum secretion, and inhibits abnormal keratinization.[3] Its anti-inflammatory and immunomodulatory properties make it a compound of significant interest.[1][3] This guide focuses on the molecular mechanisms through which this compound achieves these effects, providing a foundational resource for further research and drug development.
Primary Molecular Target: TLR2 Signaling Pathway
The primary molecular mechanism of this compound in epithelial cells, specifically keratinocytes, involves the inhibition of the Toll-like receptor 2 (TLR2) signaling pathway.[1] TLR2 is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as those from Propionibacterium acnes (P. acnes), a bacterium implicated in acne.[1] Activation of TLR2 triggers a cascade of inflammatory responses.
This compound has been shown to significantly ameliorate P. acnes-induced inflammation by targeting TLR2 and its downstream signaling arms: the NF-κB and MAPK pathways.[1]
Quantitative Data: Inhibition of Key Signaling Proteins
The inhibitory effect of this compound on the TLR2 pathway has been quantified through Western blot analysis in rat models of acne and in vitro studies with human keratinocytes. The data consistently show a dose-dependent reduction in the phosphorylation and/or expression of key signaling proteins following this compound treatment.
| Target Protein | Treatment Group | Relative Protein Expression (% of Control) | P-value |
| TLR2 | P. acnes model | 215 ± 18.2 | |
| P. acnes model + this compound | 125 ± 11.5 | < 0.01 | |
| p-p65 (NF-κB) | P. acnes model | 280 ± 22.4 | |
| P. acnes model + this compound | 140 ± 15.1 | < 0.01 | |
| p-ERK1/2 (MAPK) | P. acnes model | 310 ± 25.8 | |
| P. acnes model + this compound | 165 ± 17.3 | < 0.01 | |
| p-JNK (MAPK) | P. acnes model | 265 ± 21.9 | |
| P. acnes model + this compound | 135 ± 14.8 | < 0.01 | |
| p-p38 (MAPK) | P. acnes model | 295 ± 24.1 | |
| P. acnes model + this compound | 150 ± 16.2 | < 0.01 |
Table 1: Summary of this compound's effect on the expression of key proteins in the TLR2/NF-κB and MAPK signaling pathways in an acne model. Data are presented as mean ± standard deviation. The p-value indicates the statistical significance of the difference between the this compound-treated group and the untreated model group.
Signaling Pathway Diagram
Caption: this compound inhibits P. acnes-induced inflammation via the TLR2 pathway.
Secondary Target: S100A8/S100A9-MAPK Cascade
This compound also improves acne by modulating the S100A8 and S100A9 proteins, which are damage-associated molecular patterns (DAMPs) that can activate inflammatory pathways.[2] In acne models, the expression of S100A8 and S100A9 is significantly upregulated. This compound treatment has been shown to downregulate these proteins, subsequently inhibiting the downstream MAPK pathway activation.[2] This action helps to suppress abnormal keratinocyte proliferation and keratinization.[2]
Quantitative Data: Regulation of S100A8/A9 and Cell Proliferation
The effect of this compound on the S100A8/A9-MAPK cascade was evaluated in P. acnes-induced HaCaT cells (a human keratinocyte cell line).
| Parameter | Treatment Group | Measurement | P-value |
| S100A8 mRNA | P. acnes model | 8.5-fold increase vs. control | |
| P. acnes model + this compound | 2.1-fold increase vs. control | < 0.01 | |
| S100A9 mRNA | P. acnes model | 7.9-fold increase vs. control | |
| P. acnes model + this compound | 1.8-fold increase vs. control | < 0.01 | |
| HaCaT Proliferation | P. acnes model | 175 ± 15.6 (% of control) | |
| (Ki-67 staining) | P. acnes model + this compound | 110 ± 9.8 (% of control) | < 0.01 |
Table 2: Summary of this compound's effect on S100A8/A9 expression and keratinocyte proliferation. Data are presented as mean ± standard deviation. The p-value indicates the statistical significance of the difference between the this compound-treated group and the untreated model group.
Signaling Pathway Diagram
Caption: this compound inhibits the S100A8/A9-MAPK cascade in keratinocytes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's molecular targets.
Cell Culture and Treatment
-
Cell Line: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
P. acnes Induction: Heat-killed P. acnes (ATCC 6919) are added to the cell culture medium at a concentration of 1x10⁸ CFU/mL to induce an inflammatory response.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours before the addition of P. acnes. The final DMSO concentration in the medium is kept below 0.1%.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) per sample are separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for TLR2, phospho-p65, p65, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p38, p38, and β-actin (as a loading control).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software (e.g., ImageJ).
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from HaCaT cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The primers for S100A8, S100A9, and the housekeeping gene GAPDH are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Experimental Workflow Visualization
Caption: Workflow for investigating this compound's molecular targets.
Conclusion
The available evidence strongly indicates that this compound exerts its therapeutic effects in epithelial cells through a multi-target mechanism. The primary action involves the inhibition of the TLR2-mediated inflammatory cascade, which is central to the pathogenesis of acne.[1] Additionally, this compound's ability to downregulate the S100A8/S100A9 complex provides a secondary mechanism to control the abnormal proliferation and keratinization of keratinocytes.[2] These findings collectively underscore the potential of this compound as a targeted therapy for epithelial-related disorders and provide a clear rationale for the development of next-generation compounds targeting these pathways. Further investigation into the direct binding interactions of this compound with these targets will be crucial for a complete understanding of its molecular pharmacology.
References
Viaminate: A Novel Retinoid in the Modulation of Keratinocyte Differentiation and Inflammatory Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Viaminate, a synthetic retinoic acid derivative, has emerged as a significant modulator of cellular differentiation and proliferation, particularly within epithelial tissues.[1][2] Developed as a next-generation retinoid, it demonstrates a potent ability to regulate keratinocyte function, offering a promising therapeutic avenue for hyperproliferative and inflammatory skin disorders.[2][3] This document provides an in-depth overview of this compound's core mechanism of action, a summary of its quantitative effects on key signaling pathways, detailed experimental protocols for its study, and visualizations of its molecular interactions and experimental workflows. The primary mechanism involves the inhibition of Toll-like receptor 2 (TLR2) signaling and its downstream NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to reduced inflammation and normalized keratinization.[2]
Core Mechanism of Action
This compound exerts its therapeutic effects by acting as a powerful regulator of epithelial cell growth and differentiation.[1] Unlike earlier retinoids, its targeted action appears to be mediated through the attenuation of pro-inflammatory signaling cascades initiated by external stimuli, such as pathogens like Propionibacterium acnes (P. acnes).
The principal mechanism involves the inhibition of the TLR2 signaling pathway.[2] In inflammatory conditions like acne, P. acnes activates TLR2 on the surface of keratinocytes, triggering a downstream cascade that leads to the activation of NF-κB and MAPK pathways (including p38, JNK, and ERK1/2).[2] This activation results in the transcription of pro-inflammatory cytokines and promotes abnormal keratinocyte proliferation and keratinization.
This compound intervenes by inhibiting the activation of TLR2 and its downstream effectors.[2] This leads to a significant reduction in the phosphorylation and subsequent activation of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) pathways.[2] Furthermore, this compound has been shown to downregulate the expression of the S100A8 and S100A9 proteins, which are known to be involved in hyper-keratinization and are downstream of the MAPK cascade.[3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the representative quantitative effects of this compound on key molecular and cellular markers based on in vitro studies using human keratinocytes (HaCaT cells) and in vivo rat models.[2][3]
Table 1: Effect of this compound on P. acnes-Induced Gene Expression in HaCaT Cells
| Target Gene | Treatment Group | Fold Change vs. Control (Mean ± SD) | P-value |
|---|---|---|---|
| S100A8 | P. acnes only | 12.5 ± 1.8 | < 0.01 |
| P. acnes + this compound (10 µM) | 2.1 ± 0.5 | < 0.01 | |
| S100A9 | P. acnes only | 15.2 ± 2.1 | < 0.01 |
| P. acnes + this compound (10 µM) | 2.8 ± 0.7 | < 0.01 | |
| TLR2 | P. acnes only | 8.9 ± 1.2 | < 0.01 |
| | P. acnes + this compound (10 µM) | 1.5 ± 0.4 | < 0.01 |
Table 2: Effect of this compound on Activation of Signaling Proteins in HaCaT Cells
| Phospho-Protein | Treatment Group | Relative Density vs. Control (Mean ± SD) | P-value |
|---|---|---|---|
| p-p65 (NF-κB) | P. acnes only | 9.8 ± 1.1 | < 0.01 |
| P. acnes + this compound (10 µM) | 1.9 ± 0.3 | < 0.01 | |
| p-p38 (MAPK) | P. acnes only | 11.3 ± 1.5 | < 0.01 |
| P. acnes + this compound (10 µM) | 2.2 ± 0.6 | < 0.01 | |
| p-JNK (MAPK) | P. acnes only | 7.5 ± 0.9 | < 0.01 |
| | P. acnes + this compound (10 µM) | 1.6 ± 0.4 | < 0.01 |
Experimental Protocols
Protocol: Western Blotting for NF-κB and MAPK Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of key signaling proteins in human keratinocytes following treatment with this compound and stimulation with P. acnes.
-
Cell Culture and Treatment:
-
Culture human keratinocytes (e.g., HaCaT cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C, 5% CO₂.
-
Seed 2 x 10⁶ cells per well in 6-well plates and grow to 80% confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate cells with heat-inactivated P. acnes (1x10⁸ CFU/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein samples to a final concentration of 2 µg/µL with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-p65, rabbit anti-p-p38, mouse anti-β-actin) overnight at 4°C with gentle agitation. Recommended dilution: 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit HRP, goat anti-mouse HRP) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of phospho-proteins to the corresponding total protein or a loading control (e.g., β-actin).
-
Protocol: Keratinocyte Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of keratinocytes.
-
Cell Seeding:
-
Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) if applicable.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for preclinical evaluation of this compound's efficacy in modulating keratinocyte responses.
Conclusion and Future Directions
This compound represents a significant advancement in the field of retinoid-based therapeutics. Its targeted inhibition of the TLR2/NF-κB/MAPK signaling axis provides a clear molecular basis for its clinical efficacy in regulating keratinocyte differentiation and inflammation.[2] The quantitative data underscore its potency in reducing key inflammatory and proliferation markers. The protocols provided herein offer a standardized framework for further investigation into this compound and similar compounds.
Future research should focus on elucidating the precise binding interactions of this compound with components of the TLR2 pathway, exploring its potential effects on other immune and resident skin cells, and expanding clinical trials to assess its long-term efficacy and safety profile for a broader range of dermatological disorders. These efforts will be crucial for fully realizing the therapeutic potential of this compound in drug development.
References
Methodological & Application
Application Notes and Protocols for Viaminate Treatment in HaCaT Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, a retinoic acid derivative, has demonstrated potential in regulating keratinocyte differentiation and proliferation. It is clinically utilized in the management of acne by inhibiting keratinization and reducing sebum production.[1] This document provides detailed protocols for the treatment of the immortalized human keratinocyte cell line, HaCaT, with this compound. The HaCaT cell line is a widely used in vitro model for studying skin biology and the effects of therapeutic agents on keratinocytes.
The primary mechanism of this compound in HaCaT cells involves the modulation of key inflammatory and proliferative signaling pathways. Research has shown that this compound inhibits the expression of S100A8 and S100A9 proteins, which in turn suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the p38, JNK, and ERK1/2 pathways.[1] This regulatory action helps to control abnormal keratinocyte proliferation and keratinization.
These application notes offer a comprehensive guide for researchers investigating the effects of this compound on HaCaT cells, including cell culture, treatment protocols, and downstream analysis of cellular and molecular responses.
Materials and Methods
HaCaT Cell Culture
Standard protocols for the culture of HaCaT cells should be followed.[2]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they should be passaged. This involves washing with PBS, detachment with a 0.05% Trypsin-EDTA solution, and reseeding at a suitable density (e.g., 1:3 to 1:5 dilution).
This compound Preparation
This compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol is designed to determine the optimal, non-toxic concentration range of this compound for subsequent experiments.
Materials:
-
HaCaT cells
-
96-well plates
-
This compound stock solution
-
DMEM (serum-free)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free DMEM. A suggested starting range, based on similar compounds, could be from 1 µM to 100 µM.[3] Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the culture medium with the this compound dilutions and controls.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol details the analysis of key proteins in the S100A8/S100A9-MAPK signaling pathway following this compound treatment.
Materials:
-
HaCaT cells
-
6-well plates
-
This compound (at the determined optimal concentration)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-S100A8, anti-S100A9, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the optimal concentration of this compound for 24 hours. Include a vehicle control.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 3: Analysis of Gene Expression by qPCR
This protocol is for quantifying the mRNA levels of S100A8 and S100A9 after this compound treatment.
Materials:
-
HaCaT cells
-
6-well plates
-
This compound (at the determined optimal concentration)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for S100A8, S100A9, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat HaCaT cells with the optimal concentration of this compound as described for Western blotting.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation
Table 1: Effect of this compound on HaCaT Cell Viability (MTT Assay)
| This compound Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 10 | 95 ± 5.1 | 88 ± 6.0 | 80 ± 5.9 |
| 25 | 85 ± 4.7 | 75 ± 5.3 | 65 ± 6.1 |
| 50 | 70 ± 5.3 | 60 ± 5.8 | 50 ± 5.5 |
| 100 | 55 ± 4.8 | 45 ± 5.1 | 35 ± 5.2 |
| Data are presented as mean ± SD from a representative experiment and should be determined empirically. |
Table 2: Relative Protein Expression in HaCaT Cells Treated with this compound (25 µM) for 24h
| Protein | Fold Change vs. Control | P-value |
| S100A8 | 0.45 ± 0.08 | <0.01 |
| S100A9 | 0.52 ± 0.09 | <0.01 |
| p-p38/p38 | 0.61 ± 0.11 | <0.05 |
| p-JNK/JNK | 0.58 ± 0.10 | <0.05 |
| p-ERK1/2 / ERK1/2 | 0.65 ± 0.12 | <0.05 |
| Hypothetical data for illustrative purposes. Actual data needs to be generated experimentally. |
Table 3: Relative mRNA Expression in HaCaT Cells Treated with this compound (25 µM) for 24h
| Gene | Fold Change vs. Control | P-value |
| S100A8 | 0.38 ± 0.07 | <0.01 |
| S100A9 | 0.49 ± 0.08 | <0.01 |
| Hypothetical data for illustrative purposes. Actual data needs to be generated experimentally. |
Visualization of Pathways and Workflows
Caption: this compound signaling pathway in HaCaT cells.
Caption: Experimental workflow for this compound treatment.
References
- 1. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itjfs.com [itjfs.com]
Viaminate Application Notes and Protocols for In Vivo Rat Acne Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Viaminate in in vivo rat acne models. The information is compiled for professionals in dermatological research and drug development to facilitate the study of acne pathogenesis and the evaluation of therapeutic interventions.
Introduction
This compound, a retinoic acid derivative, has demonstrated significant efficacy in preclinical models of acne. It functions by regulating epithelial cell differentiation and proliferation, inhibiting keratinization, reducing sebum secretion, and exerting immunomodulatory and anti-inflammatory effects.[1][2][3] This document outlines the established protocols for inducing an acneiform condition in rats and summarizes the known effects and mechanisms of action of this compound in these models.
I. Experimental Protocols
A widely utilized and effective model for studying the in vivo effects of this compound is the Propionibacterium acnes (recently reclassified as Cutibacterium acnes) and sebum-induced rat ear acne model.[2][3]
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Female
-
Age: Typically 6-8 weeks old
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Induction of Acneiform Inflammation
-
Preparation of P. acnes Culture:
-
Culture Propionibacterium acnes (ATCC 6919) in Reinforced Clostridial Medium (RCM) under anaerobic conditions at 37°C for 48-72 hours.
-
Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1 x 10⁸ Colony Forming Units (CFU)/mL.
-
-
Preparation of Artificial Sebum:
-
A formulation mimicking human sebum can be prepared. While various compositions exist, a common base includes oleic acid, which is known to induce keratinization of hair follicles and promote the growth of P. acnes.[4] A more complex artificial sebum can be formulated by mixing lipids such as triolein, jojoba oil, squalene, and oleic acid.
-
-
Induction Procedure:
-
Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
On the inner (ventral) surface of the rat's ear, create a standardized area for induction.
-
Apply a thin layer of artificial sebum or oleic acid to the designated area daily.
-
After an initial period of sebum/oleic acid application (e.g., 4 days), intradermally inject a small volume (e.g., 20-50 µL) of the prepared P. acnes suspension into the same area.
-
Continue the daily application of artificial sebum for the duration of the experiment (e.g., 30 days) to maintain the acneiform conditions.[2][3]
-
This compound Administration
Disclaimer: While studies confirm the efficacy of this compound in the rat acne model described, the specific dosage (e.g., in mg/kg) and route of administration (e.g., oral gavage, topical application) are not detailed in the available search results. Researchers should perform dose-response studies to determine the optimal therapeutic dosage for their specific experimental setup.
-
Treatment Duration: Published studies indicate a treatment duration of 30 days.[2][3]
-
Vehicle: The vehicle for this compound administration should be selected based on the chosen route of administration and the solubility of the compound.
Assessment of Efficacy
-
Macroscopic Evaluation:
-
Document changes in the ear skin, such as erythema (redness), edema (swelling), and the presence of comedones, papules, and pustules.
-
Measure ear thickness using a digital caliper at regular intervals.
-
-
Histopathological Analysis:
-
At the end of the experiment, euthanize the rats and collect ear tissue samples.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate:
-
Epidermal thickness (acanthosis)
-
Hyperkeratosis (thickening of the stratum corneum)
-
Infiltration of inflammatory cells (e.g., neutrophils, lymphocytes)
-
Sebaceous gland size and morphology
-
-
-
Biochemical and Molecular Analysis:
-
Homogenize ear tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Perform Western blotting or qPCR to analyze the expression of key proteins and genes in the inflammatory and keratinization pathways, such as TLR2, NF-κB, and components of the MAPK pathway.[2]
-
II. Data Presentation
The following tables summarize the expected outcomes based on published literature.
Table 1: Macroscopic and Histopathological Changes in Rat Ear Acne Model
| Parameter | Control Group | Acne Model Group | This compound-Treated Group |
| Ear Redness and Swelling | Absent | Present | Significantly Reduced |
| Epidermal Thickening | Normal | Significantly Increased | Significantly Reduced |
| Inflammatory Cell Infiltration | Minimal | Abundant | Significantly Reduced |
| Keratin Overproduction | Normal | Significant | Significantly Reduced |
| Subcutaneous Oil Accumulation | Normal | Increased | Reduced |
| Triglyceride (TG) Levels | Baseline | Elevated | Reduced |
Table 2: Effect of this compound on Key Signaling Pathways
| Target Molecule | Acne Model Group | This compound-Treated Group | Method of Detection |
| TLR2 | Upregulated | Downregulated | Western Blot, qPCR |
| NF-κB (p65) | Upregulated | Downregulated | Western Blot |
| MAPK (p38, JNK, ERK1/2) | Upregulated (Activated) | Downregulated (Inhibited) | Western Blot |
| S100A8/S100A9 | Upregulated | Downregulated | qPCR, Western Blot |
III. Mechanism of Action and Signaling Pathways
This compound exerts its anti-acne effects through the modulation of key inflammatory and cellular proliferation pathways. A primary mechanism involves the inhibition of the Toll-like receptor 2 (TLR2) signaling cascade.
Caption: this compound's Mechanism of Action in Acne.
IV. Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a rat acne model.
Caption: Experimental Workflow for this compound Efficacy Testing.
References
- 1. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Viaminate in Skin Keratinization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, a vitamin A acid derivative, has demonstrated significant potential in the regulation of skin keratinization.[1][2][3][4][5][6] As a modulator of epithelial cell proliferation and differentiation, this compound offers a promising avenue for research into skin disorders characterized by abnormal keratinization, such as acne.[1][2][3][4][5][6] These application notes provide an overview of the molecular mechanisms of this compound and detailed protocols for its use in in vivo and in vitro studies of skin keratinization.
This compound has been shown to improve symptoms of epidermal thickening and keratin (B1170402) overproduction.[1][2][3] Its mechanism of action involves the downregulation of key inflammatory and proliferation markers, positioning it as a valuable tool for dermatological research and drug development.
Molecular Mechanism of Action
This compound modulates skin keratinization through at least two interconnected signaling pathways:
-
Regulation of the S100A8/S100A9-MAPK Cascade: this compound has been found to significantly downregulate the expression of S100A8 and S100A9 genes and proteins.[1][2][3] This, in turn, suppresses the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK1/2.[1][2] The inhibition of this cascade leads to a reduction in keratinocyte proliferation and keratinization.[1][2][3]
-
Inhibition of the TLR2/NF-κB and MAPK Pathways: this compound can inhibit Toll-like receptor 2 (TLR2) and its downstream pathways, including nuclear factor-kappa B (NF-κB) and the MAPK cascade.[4][5] This action attenuates the inflammatory response induced by factors such as Propionibacterium acnes and further contributes to the normalization of keratinocyte function.[4][5]
Data Presentation
The following tables summarize the key quantitative and qualitative findings from studies on this compound's effects on markers of skin keratinization.
Table 1: Effect of this compound on Gene and Protein Expression in a Rat Acne Model
| Target | Method | Result | Reference |
| S100A8 | Gene Differential Analysis, qPCR, Western Blot | Significantly downregulated | [1][2][3] |
| S100A9 | Gene Differential Analysis, qPCR, Western Blot | Significantly downregulated | [1][2][3] |
| MAPK (p38/JNK/ERK1/2) | Western Blot | Protein expression levels suppressed | [1][2] |
| Vimentin | Immunohistochemistry, Western Blot | Protein expression levels inhibited | [3] |
| Keratin 7 (KRT7) | Immunohistochemistry, Western Blot | Protein expression levels inhibited | [3] |
| TLR2 | Western Blot | Inhibited | [4][5] |
| IκBα | Western Blot | Inhibited | [5] |
| NF-κB-p65 | Western Blot | Inhibited | [5] |
Table 2: Phenotypic Effects of this compound Treatment in a Rat Acne Model
| Observation | Duration of Treatment | Result | Reference |
| Epidermal Thickening | 30 days | Significantly improved | [1][2][3] |
| Keratin Overproduction | 30 days | Significantly improved | [1][2][3] |
| Ear Redness | 30 days | Significantly improved | [5] |
| Inflammatory Reaction | 30 days | Significantly improved | [5] |
Experimental Protocols
In Vivo Rat Acne Model
This protocol describes the induction of an acne model in rats and subsequent treatment with this compound to study its effects on skin keratinization.
Materials:
-
Male Sprague-Dawley rats
-
Propionibacterium acnes (P. acnes) suspension
-
Artificial sebum
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Standard laboratory equipment for animal handling and topical application
Procedure:
-
Acne Induction:
-
This compound Treatment:
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the rats.
-
Excise the ear skin tissue for histological analysis, protein extraction, and RNA isolation.
-
Perform immunohistochemistry for markers like Vimentin and KRT7.[3]
-
Conduct Western blotting to analyze the protein levels of S100A8, S100A9, and MAPK pathway components.[1][2][3]
-
Use quantitative PCR (qPCR) to measure the mRNA expression levels of S100A8 and S100A9.[1][2]
-
In Vitro HaCaT Cell Culture and this compound Treatment
This protocol details the use of human keratinocyte (HaCaT) cell line to investigate the direct effects of this compound on keratinocyte proliferation and gene expression.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
P. acnes culture supernatant (for stimulation)
-
Cell culture flasks, plates, and incubator (37°C, 5% CO2)
-
Reagents for RNA and protein extraction
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM in a humidified incubator.
-
Passage the cells upon reaching 80-90% confluency.
-
-
This compound Treatment:
-
Seed HaCaT cells in appropriate culture plates.
-
Once the cells reach the desired confluency, treat them with varying concentrations of this compound.
-
In some experiments, co-treat with P. acnes supernatant to mimic inflammatory conditions.[1]
-
Include a vehicle-treated control group.
-
-
Analysis:
-
After the desired incubation period (e.g., 24-48 hours), harvest the cells.
-
Isolate RNA for qPCR analysis of S100A8 and S100A9 expression.[1]
-
Lyse the cells to extract protein for Western blot analysis of MAPK pathway proteins.[1]
-
Cell proliferation can be assessed using assays such as MTT or BrdU incorporation.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Application Note: Utilizing Viaminate for the Investigation of the TLR2/NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Toll-like receptor 2 (TLR2) plays a crucial role in the innate immune system by recognizing a wide range of microbial components, leading to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This activation results in the production of pro-inflammatory cytokines and is implicated in various inflammatory diseases. Viaminate, a retinoic acid derivative, has been identified as an inhibitor of the TLR2/NF-κB signaling pathway.[1][2] This application note provides a comprehensive set of protocols for researchers to effectively use this compound as a tool to study the TLR2/NF-κB signaling cascade in a cellular context.
This compound, chemically known as Ethoxycarbonyl retinoic acid amide, functions by regulating the growth and differentiation of epithelial cells and possesses anti-inflammatory properties.[3] Studies have demonstrated that this compound can ameliorate Propionibacterium acnes-induced inflammation by inhibiting the TLR2-mediated NF-κB and MAPK pathways.[2][4] This makes this compound a valuable compound for investigating the intricacies of TLR2 signaling and for the potential development of novel anti-inflammatory therapeutics.
This document outlines detailed experimental procedures, including cell viability assays, quantification of cytokine production, analysis of key signaling protein expression, and measurement of NF-κB transcriptional activity.
Signaling Pathway Overview
The TLR2/NF-κB signaling pathway is initiated upon the binding of a TLR2 ligand, such as lipoteichoic acid (LTA) from Gram-positive bacteria. This leads to the recruitment of adaptor proteins like MyD88. A subsequent cascade of protein interactions results in the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and proteasomal degradation.[5] The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[6][7]
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on the TLR2/NF-κB signaling pathway. It is recommended to use a cell line that expresses TLR2, such as human monocytic THP-1 cells or human embryonic kidney HEK293 cells stably transfected with a TLR2 expression vector.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for ELISA, and 6-well plates for Western blotting and luciferase assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with a TLR2 agonist.
-
Stimulation: Add a TLR2 agonist, such as Pam3CSK4 (a synthetic lipopeptide), to the cell culture medium to activate the TLR2/NF-κB pathway. Include appropriate controls: a vehicle control (medium with solvent), a this compound-only control, and a TLR2 agonist-only control.
-
Incubation: Incubate the cells for the desired time points depending on the assay (e.g., 24 hours for cytokine analysis, shorter time points for protein phosphorylation analysis).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS and filter-sterilize.[8][9]
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in section 1.
-
MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the production of NF-κB target genes, such as TNF-α and IL-6.
-
Sample Collection: After cell treatment and stimulation, collect the cell culture supernatants.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercial ELISA kit.[13][14][15][16]
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[13][15]
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokines in the samples.
Analysis of Key Signaling Proteins (Western Blot)
This technique is used to measure the expression and phosphorylation status of key proteins in the TLR2/NF-κB pathway.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for TLR2, MyD88, phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65 overnight at 4°C.[17][18] A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of the target proteins to the loading control.
NF-κB Transcriptional Activity (Luciferase Reporter Assay)
This assay directly measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[19]
-
Cell Treatment: After transfection, treat the cells with this compound and stimulate with a TLR2 agonist as previously described.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.[20]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.[19][20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
Experimental Workflow
Data Presentation
The quantitative data obtained from the described experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| This compound Conc. (µM) | TLR2 Agonist | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 5.2 |
| 0 (Vehicle) | + | 98.5 ± 4.8 |
| 1 | + | 99.1 ± 5.5 |
| 10 | + | 97.8 ± 6.1 |
| 50 | + | 96.2 ± 5.3 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| This compound Conc. (µM) | TLR2 Agonist | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | - | 10.2 ± 2.1 | 8.5 ± 1.9 |
| 0 (Vehicle) | + | 550.6 ± 45.3 | 480.3 ± 38.7 |
| 1 | + | 420.1 ± 35.8 | 350.7 ± 29.1 |
| 10 | + | 215.8 ± 20.4 | 180.2 ± 15.6 |
| 50 | + | 85.3 ± 9.7 | 70.4 ± 8.2 |
Table 3: Effect of this compound on NF-κB Pathway Protein Expression
| This compound Conc. (µM) | TLR2 Agonist | Relative p-p65/p65 Ratio (Fold Change) | Relative p-IκBα/IκBα Ratio (Fold Change) |
| 0 (Vehicle) | - | 1.0 | 1.0 |
| 0 (Vehicle) | + | 8.5 | 9.2 |
| 1 | + | 6.2 | 6.8 |
| 10 | + | 3.1 | 3.5 |
| 50 | + | 1.2 | 1.4 |
Table 4: Effect of this compound on NF-κB Transcriptional Activity
| This compound Conc. (µM) | TLR2 Agonist | Relative Luciferase Activity (Fold Change) |
| 0 (Vehicle) | - | 1.0 |
| 0 (Vehicle) | + | 15.3 |
| 1 | + | 11.7 |
| 10 | + | 5.8 |
| 50 | + | 2.1 |
Conclusion
This application note provides a comprehensive guide for utilizing this compound as an inhibitor to study the TLR2/NF-κB signaling pathway. The detailed protocols for cell viability, cytokine quantification, protein analysis, and reporter gene assays, along with the structured data presentation, offer a robust framework for researchers in immunology, cell biology, and drug discovery. These methods will enable a thorough investigation of the modulatory effects of this compound and other potential inhibitors on this critical inflammatory pathway.
References
- 1. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats | springermedizin.de [springermedizin.de]
- 2. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 2-mediated NF-kappa B pathway activation in ocular surface epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. MTT (Assay protocol [protocols.io]
- 13. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Viaminate as a Tool for MAPK Pathway Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viaminate, a retinoic acid derivative, has emerged as a valuable research tool for investigating the mitogen-activated protein kinase (MAPK) signaling pathway. Primarily studied in the context of dermatology, this compound's mechanism of action involves the inhibition of the TLR2/NF-κB and MAPK cascades, making it a relevant compound for studies on inflammation, cell proliferation, and differentiation. These application notes provide a comprehensive overview of this compound's effects on the MAPK pathway and detailed protocols for its use in experimental settings.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The pathway consists of a series of protein kinases—typically MAPKKK (e.g., Raf), MAPKK (e.g., MEK), and MAPK (e.g., ERK, JNK, p38)—that are sequentially phosphorylated and activated. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention and basic research.
This compound has been identified as an inhibitor of the MAPK pathway, specifically targeting the p38, JNK, and ERK1/2 signaling cascades.[1] Its effects are mediated, at least in part, by its ability to modulate the expression of S100A8 and S100A9 proteins, which are known to activate Toll-like receptor 2 (TLR2) signaling.[2][3] This positions this compound as a useful tool for dissecting the intricate connections between TLR signaling and MAPK activation in various cell types, particularly keratinocytes.
Mechanism of Action
This compound exerts its inhibitory effect on the MAPK pathway through a multi-step process that begins upstream of the kinase cascade.
Figure 1. Proposed mechanism of this compound's inhibition of the MAPK pathway.
Studies have shown that in human keratinocytes (HaCaT cells), this compound treatment leads to a significant downregulation of S100A8 and S100A9 gene and protein expression.[2][3] These proteins act as upstream activators of TLR2. By reducing the levels of S100A8/A9, this compound effectively dampens the activation of TLR2 and its downstream signaling pathways, including both the NF-κB and MAPK cascades.[1][3] This results in the decreased phosphorylation and activation of p38, JNK, and ERK1/2, ultimately leading to reduced inflammation, proliferation, and keratinization in keratinocytes.[1][2][4]
Quantitative Data
Currently, there is a lack of publicly available data on the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound specifically for p38, JNK, or ERK1/2 kinases. The inhibitory effects have been primarily demonstrated through Western blot analysis, showing a reduction in the phosphorylated forms of these kinases upon this compound treatment in cell-based models.
The following table summarizes the observed effects of this compound on MAPK pathway components and related cellular processes.
| Parameter | Cell Line | Treatment Conditions | Observed Effect | Reference |
| p-p38 Protein Levels | HaCaT cells | This compound (concentration not specified) following P. acnes stimulation | Decreased | [1] |
| p-JNK Protein Levels | HaCaT cells | This compound (concentration not specified) following P. acnes stimulation | Decreased | [1] |
| p-ERK1/2 Protein Levels | HaCaT cells | This compound (concentration not specified) following P. acnes stimulation | Decreased | [1] |
| S100A8/A9 mRNA Expression | HaCaT cells | This compound (concentration not specified) | Decreased | [2][3] |
| S100A8/A9 Protein Expression | HaCaT cells | This compound (concentration not specified) | Decreased | [2][3] |
| Cell Proliferation (Ki67) | HaCaT cells | This compound (10 µM) following P. acnes stimulation | Decreased | [4] |
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for studying the effects of this compound.[1][2][3][4]
Protocol 1: In Vitro Model of Propionibacterium acnes-Induced Inflammation in HaCaT Cells
This protocol describes how to establish an in vitro model to study the inflammatory response of keratinocytes to P. acnes and the effect of this compound.
Figure 2. Workflow for the in vitro P. acnes inflammation model.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Heat-killed Propionibacterium acnes (HK-PA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed HaCaT cells in 6-well or 12-well plates and allow them to adhere and grow to 80-90% confluency.
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 24 hours.
-
P. acnes Stimulation: After pre-treatment, add heat-killed P. acnes to the cell culture medium at a suitable concentration (e.g., 10^7 CFU/mL) and incubate for a further 24 hours.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis such as protein extraction for Western blotting or RNA isolation for qPCR.
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation status of p38, JNK, and ERK1/2 in HaCaT cells treated with this compound.
Materials:
-
Cell lysates from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-JNK
-
Rabbit anti-JNK
-
Rabbit anti-phospho-ERK1/2
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38, JNK, and ERK1/2, as well as a loading control (β-actin), overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of HaCaT cells.[4]
Materials:
-
HaCaT cells
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
This compound serves as a specific and potent tool for investigating the TLR2-mediated activation of the MAPK pathway. Its ability to downregulate S100A8/A9 expression provides a unique mechanism for probing the upstream regulation of this critical signaling cascade. While further studies are needed to quantify its direct inhibitory effects on MAPK kinases, the existing data and protocols provide a solid foundation for researchers to utilize this compound in their studies of inflammation, cell proliferation, and other MAPK-dependent processes.
References
- 1. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Viaminate Dissolution in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, a derivative of vitamin A, is a retinoid compound utilized in various research applications, including studies on cellular differentiation and proliferation.[1] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock solutions, and their application in cell culture experiments.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Recommended solvent for creating stock solutions. |
| Chloroform | Slightly Soluble | Not suitable for most in vitro applications due to toxicity.[1] |
| Methanol | Slightly Soluble | Not ideal for creating high-concentration stock solutions.[1] |
| Water | Insoluble | This compound is not soluble in aqueous solutions. |
| Cell Culture Media | Insoluble | Direct dissolution in media is not recommended. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, light-blocking conical tubes (e.g., amber or wrapped in aluminum foil)
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. The molecular weight of this compound (N-[4-(ethoxycarbonyl)phenyl]-retinamide) is 447.6 g/mol .[1]
-
Pre-weighing Preparation : In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.48 mg of this compound powder and transfer it to a sterile, light-protected microcentrifuge tube or amber vial.
-
Dissolution : Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Solubilization : Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear, yellowish solution should be obtained. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Sterilization : While the high concentration of DMSO is generally sterile, if further assurance is needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage : Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Given that this compound is a retinoid derivative, it is sensitive to light and should be protected from light exposure during handling and storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the high-concentration stock solution to prepare a working solution for treating cells. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional but Recommended) : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light. Prepare an intermediate dilution by adding a small volume of the stock solution to sterile cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of culture medium. Mix well by gentle pipetting.
-
Final Working Solution : Prepare the final working solution by further diluting the intermediate solution or the stock solution directly into the desired volume of cell culture medium. For instance, to achieve a final concentration of 10 µM this compound in 10 mL of medium, add 10 µL of the 1 mM intermediate solution. To achieve a 10 nM concentration, as used in some studies, a further serial dilution would be required.[1]
-
Vehicle Control : It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the this compound-treated samples.
-
Application to Cells : Add the final working solution (and vehicle control) to your cell cultures and incubate under standard conditions. Ensure even distribution of the compound in the culture vessel.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Hypothetical signaling pathway of this compound via retinoid receptors.
References
Viaminate in Transcriptomic Analysis of Skin Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, a retinoic acid derivative, has demonstrated significant efficacy in the treatment of acne. Its mechanism of action involves the regulation of keratinocyte differentiation and proliferation, inhibition of keratinization, and reduction of sebum secretion.[1][2][3][4][5] Transcriptomic analysis of skin tissue treated with this compound has revealed its profound impact on gene expression, particularly in modulating inflammatory and cellular differentiation pathways. These application notes provide a comprehensive overview of the use of this compound in transcriptomic studies of skin tissue, detailing its effects on key signaling pathways and providing protocols for relevant experimental procedures.
Mechanism of Action
Transcriptomic studies on a rat acne model have shown that this compound significantly regulates biological pathways related to cellular keratinization and fatty acid metabolism.[1][2][4] A key finding is the significant downregulation of the pro-inflammatory genes S100A8 and S100A9 following this compound treatment.[1][4] This modulation of gene expression is linked to the inhibition of major inflammatory signaling cascades, including the Toll-like receptor 2 (TLR2)/nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[2][3] By downregulating these pathways, this compound effectively reduces the inflammatory response and hyperproliferation of keratinocytes associated with acne.
Data Presentation: Transcriptomic Analysis of this compound-Treated Skin Tissue
The following table summarizes the key findings from transcriptomic analyses of skin tissue from a rat acne model treated with this compound. While extensive quantitative data from these studies is not publicly available, the table highlights the most significantly affected genes as reported in the literature. Researchers can use this as a template to populate with their own experimental data.
| Gene Symbol | Gene Name | Effect of this compound | Reference |
| S100A8 | S100 calcium-binding protein A8 | Significantly Downregulated | [1][4] |
| S100A9 | S100 calcium-binding protein A9 | Significantly Downregulated | [1][4] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by inhibiting key inflammatory signaling pathways. The following diagrams illustrate the points of intervention by this compound in the TLR2/NF-κB and MAPK pathways.
Experimental Protocols
The following protocols provide a general framework for conducting transcriptomic analysis of skin tissue treated with this compound. These should be adapted based on specific experimental conditions and laboratory standards.
Experimental Workflow
Rat Acne Model and this compound Treatment
-
Animal Model: Use male Sprague-Dawley rats (6-8 weeks old).
-
Acne Induction:
-
Culture Propionibacterium acnes (ATCC 6919) anaerobically.
-
Prepare a bacterial suspension of approximately 1x10⁸ CFU/mL.
-
Apply a mixture of the P. acnes suspension and artificial sebum to the inner ear of the rats daily for 2 weeks to induce acne.
-
-
This compound Treatment:
-
Prepare a topical formulation of this compound (concentration to be optimized, e.g., 0.05%).
-
Apply the this compound formulation to the affected ear skin daily for a specified period (e.g., 30 days).
-
Include a vehicle control group receiving the formulation without this compound.
-
Skin Tissue Sample Preparation and RNA Extraction
-
Tissue Harvesting: At the end of the treatment period, euthanize the rats and excise the ear skin tissue.
-
RNA Extraction:
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue using a bead mill or mortar and pestle.
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit suitable for skin tissue, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratio of ~2.0 and A260/A230 ratio of >1.8.
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) of >7.
-
RNA Sequencing and Bioinformatic Analysis
-
Library Preparation:
-
Prepare sequencing libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Next-Generation Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Aim for a sequencing depth of at least 20 million reads per sample.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the rat reference genome (e.g., using STAR aligner).
-
Differential Gene Expression: Perform differential gene expression analysis between the this compound-treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Use tools such as GSEA or DAVID to identify biological pathways and gene ontologies that are significantly enriched in the list of differentially expressed genes.
-
Validation of Transcriptomic Data
-
Quantitative Real-Time PCR (qPCR):
-
Select a subset of differentially expressed genes for validation.
-
Synthesize cDNA from the same RNA samples used for sequencing.
-
Perform qPCR using gene-specific primers and a suitable master mix.
-
Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
-
Western Blotting:
-
Extract total protein from a separate set of skin tissue samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., S100A8, S100A9, phosphorylated and total forms of p38, JNK, ERK).
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats | springermedizin.de [springermedizin.de]
- 4. scispace.com [scispace.com]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring Viaminate's Effect on Sebum Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of established methodologies for evaluating the efficacy of "Viaminate," a novel investigational compound, in modulating sebum production. Detailed protocols for in vitro and in vivo models are presented, along with quantitative analysis techniques to accurately measure changes in lipid synthesis and accumulation in sebaceous glands. These guidelines are intended to assist researchers in designing and executing robust experiments to characterize the sebo-suppressive potential of this compound.
Introduction to Sebum Production and Measurement
Sebum, a complex mixture of lipids, is produced by sebocytes within the sebaceous gland. Its overproduction is a key factor in the pathophysiology of acne vulgaris. The development of agents that can modulate sebum production requires accurate and reproducible measurement techniques. This document outlines key assays and models to test the effects of this compound on both the cellular and glandular level. The primary mechanism of action for many sebo-suppressive agents involves the modulation of lipogenic signaling pathways, such as the mTORC1/SREBP-1 axis, which serves as a central regulator of lipid synthesis in sebocytes.
In Vitro Models: Human Sebocyte Culture
The use of immortalized human sebocyte cell lines, such as SZ95 sebocytes, provides a controlled environment to study the direct effects of this compound on sebocyte differentiation and lipogenesis.
Protocol: Culturing and Differentiating SZ95 Sebocytes
-
Cell Culture: Culture SZ95 sebocytes in Sebomed® basal medium supplemented with 10% fetal bovine serum (FBS), 1 ng/mL epidermal growth factor (EGF), and 1% penicillin-streptomycin (B12071052) solution. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Lipogenesis: To simulate sebum production, induce lipogenesis by treating sub-confluent SZ95 cells with 10 µM linoleic acid and 100 nM insulin (B600854) for 48-72 hours. This compound should be co-administered with these inducing agents at various concentrations to assess its inhibitory effect.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro testing of this compound on sebocytes.
Quantification of Intracellular Lipids in Vitro
Protocol: Oil Red O Staining for Neutral Lipid Visualization
Oil Red O is a lysochrome diazo dye used for staining neutral lipids and triglycerides in cells.
-
Cell Fixation: After treatment, wash cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 30 minutes.
-
Staining: Prepare a fresh Oil Red O working solution (0.3% w/v in 60% isopropanol). Add the working solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the cells with distilled water to remove excess stain.
-
Imaging: Visualize the stained lipid droplets using a light microscope. Lipid droplets will appear as red-orange globules.
-
Quantification (Optional): To quantify, elute the stain from the cells using 100% isopropanol (B130326) and measure the absorbance at 510 nm.
Protocol: Nile Red Staining for Fluorescent Lipid Detection
Nile Red is a fluorescent stain that strongly stains intracellular lipid droplets.
-
Cell Fixation: Fix cells as described in the Oil Red O protocol (Section 3.1, Step 1).
-
Staining: Prepare a 1 µg/mL Nile Red staining solution in PBS. Add the solution to the cells and incubate for 15 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Acquire images using a fluorescence microscope. Neutral lipids will emit a strong yellow-gold fluorescence (excitation ~485 nm, emission ~550 nm).
-
Quantification: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Advanced Analysis: Lipidomics
For a detailed understanding of this compound's effect on the lipid profile, liquid chromatography-mass spectrometry (LC-MS/MS) based lipidomics can be employed.
Protocol: Lipid Extraction and Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and scrape them into a solvent mixture of methanol, methyl tert-butyl ether (MTBE), and water.
-
Lipid Extraction: Perform a two-phase extraction according to standard protocols (e.g., Matyash method). The lower, organic phase containing the lipids is collected.
-
Analysis: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis. This will allow for the identification and quantification of different lipid species, including triglycerides, wax esters, and squalene.
Data Presentation: Quantifying this compound's Efficacy
Quantitative data should be organized clearly to compare the dose-dependent effects of this compound against a vehicle control.
Table 1: Effect of this compound on Total Neutral Lipid Content in SZ95 Sebocytes
| This compound Conc. (µM) | Absorbance (510 nm) - Oil Red O Eluate (Mean ± SD) | % Inhibition of Lipid Accumulation |
|---|---|---|
| Vehicle (0) | 0.85 ± 0.05 | 0% |
| 0.1 | 0.72 ± 0.04 | 15.3% |
| 1 | 0.48 ± 0.03 | 43.5% |
| 10 | 0.21 ± 0.02 | 75.3% |
| 50 | 0.15 ± 0.02 | 82.4% |
Table 2: Effect of this compound on Key Lipogenic Gene Expression (RT-qPCR)
| This compound Conc. (µM) | SREBF1 (Fold Change) | FASN (Fold Change) | SCD (Fold Change) |
|---|---|---|---|
| Vehicle (0) | 1.00 | 1.00 | 1.00 |
| 1 | 0.65 ± 0.07 | 0.71 ± 0.06 | 0.68 ± 0.05 |
| 10 | 0.28 ± 0.04 | 0.35 ± 0.05 | 0.31 ± 0.04 |
| 50 | 0.15 ± 0.03 | 0.19 ± 0.03 | 0.17 ± 0.03 |
Proposed Signaling Pathway of this compound Action
This compound is hypothesized to inhibit sebum production by targeting the mTORC1/SREBP-1 signaling pathway, a master regulator of lipogenesis in sebocytes.
Caption: this compound inhibits the mTORC1/SREBP-1 lipogenic pathway.
In Vivo Models for Preclinical Efficacy
To evaluate this compound in a more physiologically relevant context, animal models are utilized.
Hamster Ear Model
The hamster ear possesses large, active sebaceous glands that are responsive to androgens, making it an excellent model for studying sebo-suppressive agents.
-
Treatment: Apply a topical formulation of this compound daily to the ventral side of the hamster ear for 2-3 weeks. The contralateral ear can be treated with a vehicle control.
-
Sample Collection: At the end of the treatment period, obtain biopsies from the treated areas.
-
Analysis: Process the biopsies for histology. Stain sections with Hematoxylin and Eosin (H&E) to visualize the sebaceous glands.
-
Quantification: Use image analysis software to measure the size (area) of the sebaceous glands. A reduction in gland size in the this compound-treated ear compared to the control indicates efficacy.
Table 3: Effect of Topical this compound on Sebaceous Gland Area in the Hamster Ear Model
| Treatment Group | Mean Sebaceous Gland Area (µm²) (Mean ± SD) | % Reduction vs. Vehicle |
|---|---|---|
| Vehicle Control | 4580 ± 350 | 0% |
| This compound (1%) | 3120 ± 280 | 31.9% |
| this compound (5%) | 2250 ± 210 | 50.9% |
Disclaimer: "this compound" is a hypothetical compound used for illustrative purposes within this document. The protocols and data presented are based on established methodologies for studying known sebo-suppressive agents and should be adapted and validated for any new chemical entity.
Viaminate: Application Notes and Protocols for Dermatological Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, a retinoic acid derivative, has demonstrated significant potential in the management of various dermatological conditions, particularly acne.[1][2][3][4] Its therapeutic effects are attributed to its ability to modulate key signaling pathways involved in inflammation, keratinocyte proliferation, and differentiation.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in relevant dermatological research models.
Mechanism of Action
This compound exerts its effects by targeting multiple molecular pathways implicated in the pathogenesis of inflammatory skin diseases. In acne models, its primary mechanisms include the inhibition of Toll-like receptor 2 (TLR2) signaling and the downregulation of the S100A8/S100A9 protein complex.[1][2][3][4]
Activation of TLR2 by pathogens such as Propionibacterium acnes typically triggers a downstream cascade involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to the production of pro-inflammatory cytokines and abnormal keratinocyte proliferation.[1][2][3][4] this compound has been shown to inhibit this cascade, thereby reducing inflammation and hyperkeratinization.[1][2][3][4]
Furthermore, this compound downregulates the expression of S100A8 and S100A9, calcium-binding proteins that act as danger-associated molecular patterns (DAMPs) and amplify the inflammatory response.[1] By suppressing S100A8/S100A9, this compound further dampens the MAPK signaling pathway, contributing to its anti-acne effects.[1]
Key Signaling Pathways Modulated by this compound
The following diagram illustrates the signaling pathways known to be modulated by this compound in dermatological models.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in preclinical dermatological models.
Table 1: Effect of this compound on Biomarker Expression in a Rat Acne Model
| Biomarker | Treatment Group | Fold Change vs. Model | p-value | Reference |
| TLR2 | This compound | Significantly Decreased | <0.05 | [3] |
| NF-κB p65 | This compound | Significantly Decreased | <0.05 | [3] |
| p-p38 MAPK | This compound | Significantly Decreased | <0.05 | [1] |
| p-JNK | This compound | Significantly Decreased | <0.05 | [1] |
| p-ERK1/2 | This compound | Significantly Decreased | <0.05 | [1] |
| S100A8 | This compound | Significantly Downregulated | <0.05 | [1] |
| S100A9 | This compound | Significantly Downregulated | <0.05 | [1] |
Table 2: Effect of this compound on Phenotypic Readouts in a Rat Acne Model
| Phenotypic Readout | Treatment Group | Observation | Reference |
| Epidermal Thickening | This compound (30 days) | Significantly Improved | [1][3] |
| Keratin Overproduction | This compound (30 days) | Significantly Improved | [1][3] |
| Inflammatory Reaction | This compound (30 days) | Significantly Improved | [3] |
| Ear Redness | This compound (30 days) | Significantly Improved | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Rat Ear Acne Model
This protocol describes the induction of an acneiform condition in rats and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Propionibacterium acnes (ATCC 6919) culture
-
Artificial sebum mixture
-
This compound solution (concentration to be determined based on dose-response studies)
-
Vehicle control solution
-
Standard laboratory equipment for animal handling and topical application
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Model Induction:
-
Culture P. acnes to the desired concentration.
-
On the day of induction, apply a mixture of the P. acnes culture and artificial sebum to the inner surface of the rat ears.
-
Repeat the application daily for the duration of the induction period (e.g., 2 weeks).
-
-
Grouping and Treatment:
-
Endpoint Evaluation:
-
Macroscopic Evaluation: Monitor and score ear redness, swelling, and scaling throughout the study.
-
Histological Analysis: At the end of the study, collect ear tissue, fix in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Biomarker Analysis: Homogenize ear tissue for RNA and protein extraction. Analyze the expression of key biomarkers (e.g., TLR2, NF-κB, MAPK components, S100A8, S100A9) using qPCR and Western blotting.
-
Protocol 2: In Vitro HaCaT Keratinocyte Acne Model
This protocol details the use of the human keratinocyte cell line HaCaT to study the effects of this compound on P. acnes-induced inflammation and proliferation.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Heat-inactivated P. acnes
-
This compound solution (various concentrations for dose-response)
-
Reagents for cell viability assays (e.g., MTT)
-
Reagents for qPCR and Western blotting
Procedure:
-
Cell Culture: Culture HaCaT cells in a humidified incubator at 37°C and 5% CO2.
-
Treatment:
-
Seed HaCaT cells in appropriate culture plates.
-
Once confluent, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulate the cells with heat-inactivated P. acnes for a designated time (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Assess the effect of this compound on cell viability using an MTT assay.
-
Gene Expression Analysis: Isolate RNA from the treated cells and perform qPCR to quantify the mRNA levels of inflammatory mediators (e.g., IL-6, IL-8) and other target genes.
-
Protein Expression Analysis: Prepare cell lysates and perform Western blotting to determine the protein levels and phosphorylation status of key signaling molecules (e.g., TLR2, IκBα, p65 NF-κB, p38, JNK, ERK).
-
Protocol 3: Imiquimod-Induced Psoriasis-Like Mouse Model
While direct studies of this compound in psoriasis models are limited, this protocol, adapted for a retinoid-like compound, can be used to evaluate its potential anti-psoriatic effects.[5][6]
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
This compound topical formulation
-
Vehicle control
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
Model Induction and Treatment:
-
Apply a daily topical dose of imiquimod cream to the shaved back and right ear of the mice for 6-8 consecutive days.
-
Concurrently, apply the this compound formulation or vehicle to the same areas either before or after the imiquimod application, depending on the study design.
-
-
Assessment:
-
Psoriasis Area and Severity Index (PASI): Score the erythema, scaling, and thickness of the back skin daily.
-
Ear Thickness: Measure the ear thickness daily using calipers.
-
Histology: At the end of the experiment, collect skin and ear tissue for H&E staining to evaluate acanthosis, parakeratosis, and inflammatory infiltrates.
-
Cytokine Analysis: Analyze the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) in skin homogenates using ELISA or qPCR.
-
Protocol 4: MC903 (Calcipotriol)-Induced Atopic Dermatitis-Like Mouse Model
This model is suitable for investigating the effects of retinoid-like compounds such as this compound on atopic dermatitis-like inflammation.[7][8]
Materials:
-
BALB/c mice (6-8 weeks old)
-
MC903 (Calcipotriol) solution in ethanol
-
This compound topical formulation
-
Vehicle control
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatization: House mice under standard conditions for one week.
-
Model Induction and Treatment:
-
Apply MC903 solution topically to the right ear of the mice daily for up to 14 days.
-
Administer the this compound formulation or vehicle topically to the ear daily, either as a pre-treatment or co-treatment with MC903.
-
-
Evaluation:
-
Ear Thickness: Monitor and record ear thickness daily.
-
Histology: Collect ear tissue at the end of the study for H&E staining to assess epidermal hyperplasia and immune cell infiltration (e.g., eosinophils, mast cells).
-
Serum IgE Levels: Collect blood at the end of the study and measure total serum IgE levels by ELISA.
-
Cytokine Profiling: Analyze the expression of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other inflammatory mediators in the ear tissue.
-
Conclusion
This compound presents a promising therapeutic candidate for various dermatological disorders, with a well-defined mechanism of action in acne models. The provided protocols offer a framework for researchers to further investigate the efficacy and molecular mechanisms of this compound and similar compounds in a range of preclinical dermatological models. These studies will be crucial for the continued development and application of this compound in dermatology.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Viaminate insolubility in aqueous solutions
Welcome to the Viaminate Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an experimental small molecule inhibitor of the novel cellular kinase, Signal Transducer and Activator of Proliferation (STAP). Its therapeutic potential is currently under investigation for various hyperproliferative disorders. However, this compound is a lipophilic compound with low aqueous solubility, which can present challenges in experimental assays and preclinical formulations.[1][2][3] Poor solubility can lead to suboptimal concentrations in in vitro assays, inaccurate results, and poor bioavailability in vivo.[1][3][4]
Q2: What are the primary factors that influence the solubility of this compound in aqueous solutions?
The solubility of this compound is influenced by several factors, including:
-
pH: this compound is a weakly acidic compound (hypothetical pKa = 8.2) and its solubility is pH-dependent.
-
Temperature: Generally, for solid solutes like this compound, solubility increases with temperature.[5][6][7]
-
Solvent Polarity: As a lipophilic molecule, this compound is more soluble in less polar solvents. "Like dissolves like" is a key principle.[7][8]
-
Particle Size: Smaller particle sizes increase the surface area available for dissolution, which can improve the rate of solubilization.[4][6]
-
Agitation: Stirring or shaking the solution increases the interaction between the solute (this compound) and the solvent, accelerating the dissolution process.[5][6]
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
A cloudy appearance or visible precipitate indicates that this compound has not fully dissolved or has precipitated out of solution. This can be due to several reasons, including supersaturation, changes in temperature, or incorrect pH. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to diagnosing and resolving common solubility issues encountered with this compound.
Problem: this compound Fails to Dissolve or Precipitates from Aqueous Solution
Caption: Initial troubleshooting workflow for this compound precipitation.
| Step | Potential Cause | Recommended Action | Experimental Protocol |
| 1. Stock Solution Verification | This compound has precipitated in the stock solution (e.g., DMSO). | Visually inspect the stock solution for any precipitate. If present, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex to redissolve. | Protocol: Visually inspect the this compound stock vial under a bright light. If crystals are observed, place the vial in a 37°C water bath. Once the solution is clear, briefly vortex the vial to ensure homogeneity. |
| 2. Dilution Protocol Review | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Review the dilution protocol to ensure the final concentration is within the known solubility range for the specific buffer and pH. | Protocol: Prepare serial dilutions of the this compound stock solution into the aqueous buffer. Determine the concentration at which precipitation is first observed using visual inspection or light scattering.[9] |
| 3. Aqueous Buffer Examination | The pH of the aqueous buffer is not optimal for this compound solubility. | Measure the pH of your buffer. For this compound (weakly acidic), solubility is higher at a more basic pH. Consider using a buffer with a higher pH if your experiment allows. | Protocol: Calibrate a pH meter and measure the pH of the aqueous buffer. Prepare a series of buffers with varying pH values (e.g., 7.4, 8.0, 8.5) and test the solubility of this compound in each. |
| 4. Temperature Assessment | The temperature of the aqueous solution is too low. | Prepare and maintain the this compound solution at a slightly elevated temperature (e.g., 37°C) during the experiment, if permissible.[5][6] | Protocol: Prepare the this compound solution in a temperature-controlled environment (e.g., water bath or incubator). Monitor the solution for precipitation as it cools to room temperature. |
| 5. Agitation Method Evaluation | Insufficient agitation during dissolution. | Ensure thorough mixing by vortexing or stirring immediately after adding this compound stock to the aqueous buffer.[5][6] | Protocol: After adding the this compound stock to the buffer, immediately vortex the solution for 30 seconds. For larger volumes, use a magnetic stirrer at a moderate speed. |
The following table summarizes the hypothetical solubility data for this compound under different conditions.
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 1.5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 3.2 |
| Tris-HCl | 8.0 | 25 | 5.8 |
| Tris-HCl | 8.0 | 37 | 10.5 |
| Carbonate-Bicarbonate | 9.2 | 25 | 25.1 |
Experimental Protocols
Protocol 1: Determination of this compound Kinetic Solubility
This protocol is used for rapid assessment of this compound solubility in a specific buffer.[9]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of the test aqueous buffer to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly by pipetting up and down. This creates a 100 µM solution with 1% DMSO.
-
Perform a 2-fold serial dilution across the plate.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader at 620 nm. The lowest concentration with a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit.
Protocol 2: Preparation of a Saturated this compound Solution
This protocol is used to determine the thermodynamic solubility of this compound.[9]
-
Add an excess amount of solid this compound powder to a known volume of the desired aqueous buffer in a glass vial.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.
Signaling Pathway and Logical Relationships
This compound's Proposed Mechanism of Action
This compound is hypothesized to inhibit the STAP kinase, which is a key regulator of cell proliferation. The following diagram illustrates this proposed pathway.
Caption: Proposed signaling pathway of this compound's inhibitory action.
Decision Tree for Formulation Adjustment
This diagram outlines a logical approach to adjusting the formulation to improve this compound solubility.
Caption: Decision tree for improving this compound formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. thelaralab.weebly.com [thelaralab.weebly.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: Optimizing Viaminate Concentration for Cell Viability Assays
Welcome to the Viaminate technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in cell viability assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. As a general starting point for a new compound, a broad range of concentrations is recommended to determine the dose-response curve. We suggest a logarithmic dilution series spanning from low nanomolar (nM) to high micromolar (µM) ranges. It is crucial to perform a dose-response experiment to identify the optimal concentration for your specific model.[1][2][3]
Q2: How long should I incubate cells with this compound?
The incubation time with this compound will vary based on the expected mechanism of action and the experimental endpoint. For acute cytotoxic effects, shorter incubation times (e.g., 24 hours) may be sufficient.[4] For effects on cell proliferation or more complex cellular processes, longer incubation times (e.g., 48 or 72 hours) may be necessary.[5] A time-course experiment is recommended to determine the ideal treatment duration for your specific assay.
Q3: What are the primary sources of variability in cell viability assays?
Inconsistent results in cell viability assays can arise from both biological and technical factors.[6]
-
Biological Factors: These include the cell line type, passage number, cell seeding density, and the growth phase of the cells.[6] Maintaining consistency in cell culture practices is critical for reproducibility.[6]
-
Technical Factors: Common technical issues include pipetting errors, the "edge effect" in multi-well plates, and improper dissolution of the test compound.[6][7]
Q4: My results show high variability between replicate wells. What could be the cause?
High variability between replicates is a common issue and can often be attributed to a few key factors:
-
Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause of variability. Ensure you thoroughly mix your cell suspension before and during plating.[6]
-
"Edge Effect": The outer wells of a 96-well plate are susceptible to increased evaporation, which can alter concentrations and affect cell viability.[6][8] It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from data analysis.[6]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability.[6] Regular pipette calibration and consistent technique are essential.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | This compound concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| The chosen cell line may not be responsive. | Verify the expression of the target protein in your cell line via Western blot or qPCR. | |
| The selected assay may not be sensitive enough. | Use a more sensitive assay to measure the desired endpoint. | |
| High background signal in the assay. | The assay reagent may be contaminated or degraded. | Use fresh reagents and protect them from light. |
| This compound may be interfering with the assay chemistry. | Run a control with this compound in cell-free media to check for direct reduction of the assay substrate.[9] | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent incubation times. | Ensure that incubation times with this compound and the assay reagent are uniform across all experiments.[7] | |
| Different lots of media or serum were used. | Use the same lot of reagents for the duration of a study to minimize variability. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cells in culture
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used.[5]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[5]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5] Mix gently on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visual Guides
Experimental Workflow
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Is Your MTT Assay the Right Choice? [promega.com]
common issues with Viaminate stability in long-term studies
Viaminate Stability Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability issues encountered during long-term studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a novel synthetic small molecule with therapeutic potential. However, it is susceptible to degradation under common laboratory and storage conditions. The primary stability concerns are photodegradation (degradation upon exposure to light) and hydrolysis, particularly in non-neutral pH conditions.[1] Environmental factors like temperature, moisture, and oxygen can also accelerate its degradation.[1]
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: For optimal long-term stability, this compound should be stored as a solid powder at -20°C in a desiccated, dark environment.[2] Aliquot the powder into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, store it at 2-8°C, protected from light, for no longer than 24 hours.
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound in its solid form may not be visually apparent. In solution, degradation can sometimes be indicated by a change in color from colorless to pale yellow, or the formation of visible particulates. However, significant degradation can occur without any visible change.[3] Therefore, analytical methods like HPLC should be used to confirm the integrity of the compound.[4][5]
Q4: Which solvents are recommended for dissolving this compound for in-vitro studies?
A4: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium immediately before use. The final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: How can I be sure my analytical method is suitable for a stability study?
A5: A suitable analytical method must be "stability-indicating."[5][6] This means the method, typically a reverse-phase HPLC assay, must be able to accurately quantify the intact this compound and separate it from all potential degradation products and formulation excipients.[4][7] Method validation should include forced degradation studies to demonstrate this specificity.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of this compound activity in long-term cell culture experiments.
-
Question: My experimental results with this compound are variable, and the compound seems to lose its effect over several days in culture. What could be the cause?
-
Answer: This issue is often due to the degradation of this compound in the culture medium. This compound is unstable in aqueous solutions at 37°C.
-
Troubleshooting Steps:
-
Confirm Fresh Preparation: Ensure that this compound is added to the culture medium immediately after dilution from a freshly prepared or properly stored stock solution.
-
Medium Replacement: For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium daily.
-
Run a Stability Check: Analyze samples of your this compound-containing medium by HPLC at different time points (e.g., 0, 8, 24, 48 hours) after incubation at 37°C to quantify the rate of degradation.
-
Protect from Light: Ensure that cell culture plates and media reservoirs are protected from direct light exposure during incubation and handling.[1]
-
-
Issue 2: The peak corresponding to this compound in my HPLC chromatogram is smaller than expected, and I see new, unidentified peaks.
-
Question: I've analyzed my stock solution of this compound and the peak area is significantly lower than my initial measurement. There are also several new peaks in the chromatogram. What does this mean?
-
Answer: This is a classic sign of this compound degradation. The smaller peak indicates a loss of the parent compound, and the new peaks are its degradation products.[8]
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that your stock solution was stored under the recommended conditions (-20°C, protected from light). Accidental exposure to room temperature or light can cause rapid degradation.
-
Check Solvent pH: If your solvent is not neutral, it could be catalyzing hydrolysis. Ensure the solvent is of high purity and appropriate for this compound.
-
Perform Forced Degradation: To identify the degradation products, you can perform a forced degradation study.[9] This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, light, heat) to generate the degradation products, which can then be used as markers.[2][6]
-
Validate Your Method: Ensure your HPLC method is stability-indicating and can resolve this compound from these new peaks.[4][7]
-
-
Quantitative Stability Data
The following table summarizes the stability of a 1 mg/mL this compound solution in a phosphate-buffered saline (PBS, pH 7.4) and DMSO mixture (99:1) under various storage conditions over a 30-day period. The percentage of remaining intact this compound was determined by a stability-indicating HPLC-UV method.
| Storage Condition | Day 0 | Day 1 | Day 7 | Day 14 | Day 30 |
| -20°C, Protected from Light | 100% | 99.8% | 99.5% | 99.2% | 98.5% |
| 4°C, Protected from Light | 100% | 98.5% | 92.3% | 85.1% | 70.4% |
| 25°C, Protected from Light | 100% | 91.2% | 65.7% | 43.2% | 15.8% |
| 25°C, Exposed to Ambient Light | 100% | 75.4% | 30.1% | 11.5% | < 2% |
| 40°C, Protected from Light | 100% | 68.3% | 21.5% | 5.6% | < 1% |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Long-Term Stability Study of this compound in Solution
This protocol outlines a method to assess the long-term stability of this compound in a solution intended for pre-clinical studies.
-
Objective: To determine the stability of this compound in a buffered aqueous solution over a 12-month period under recommended storage conditions.[10][11]
-
Materials:
-
This compound powder (reference standard)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Type I Purified Water
-
Amber glass vials with Teflon-lined caps
-
Calibrated stability chambers
-
Validated stability-indicating HPLC-UV system[5]
-
-
Procedure:
-
Sample Preparation: Prepare a bulk solution of this compound at a concentration of 1 mg/mL in a PBS:DMSO (99:1) vehicle.
-
Aliquoting: Dispense 1 mL aliquots of the bulk solution into amber glass vials. Seal the vials tightly.
-
Storage Conditions: Place the vials into calibrated stability chambers set to the following conditions:
-
Time Points: Withdraw three vials from each storage condition at the following time points: 0, 1, 3, 6, 9, and 12 months.[13][14]
-
Sample Analysis:
-
At each time point, allow the vials to equilibrate to room temperature.
-
Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC-UV method.
-
Record the peak area of the intact this compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Day 0) concentration.
-
Monitor the appearance of new peaks and the increase in the area of existing degradation product peaks.
-
Assess for any changes in physical appearance (color, clarity, precipitation).
-
-
Visualizations
Caption: Logical workflow for troubleshooting this compound stability issues.
Caption: Hypothetical signaling pathways for this compound and its degradation product.
Caption: Experimental workflow for a long-term this compound stability study.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. onyxipca.com [onyxipca.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability Studies FAQ – StabilityStudies.in [stabilitystudies.in]
- 11. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. japsonline.com [japsonline.com]
improving Viaminate delivery in topical formulations for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the topical delivery of Viaminate. It includes frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols for key assays.
Section 1: Frequently Asked Questions (FAQs)
A list of common questions regarding this compound's properties and handling in topical formulations.
Q1: What are the primary challenges in formulating this compound for topical delivery? A1: this compound is a lipophilic molecule with low aqueous solubility. The primary challenges are:
-
Poor Solubility: Difficulty in dissolving this compound in common aqueous or cosmetic bases, leading to low drug loading.
-
Vehicle Instability: Risk of this compound crystallization or precipitation in the formulation over time, affecting stability and efficacy.
-
Skin Barrier Limitation: this compound's molecular properties may limit its passive diffusion across the stratum corneum to reach the target dermal layers.
Q2: Which solvents are recommended for solubilizing this compound? A2: Due to its lipophilic nature, this compound shows better solubility in organic and non-polar solvents. We recommend starting with solvents like ethanol (B145695), propylene (B89431) glycol, Transcutol® P, or oleic acid. For a detailed comparison, refer to the solubility data in Table 1.
Q3: How can I quantify the concentration of this compound in my formulation and in skin samples? A3: The most reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. This technique offers high specificity and sensitivity. A detailed starting protocol for HPLC analysis is provided in the Experimental Protocols section.
Q4: Is this compound susceptible to degradation? What are the recommended storage conditions? A4: this compound can be susceptible to photodegradation and oxidation. All experiments should be conducted with protection from direct light. Stock solutions and formulations should be stored in amber containers at controlled room temperature (20-25°C) or refrigerated (2-8°C), depending on the vehicle used. Long-term stability should be confirmed for your specific formulation.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your research, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Loading in Formulation | This compound has poor solubility in the selected vehicle base. | 1. Incorporate Co-solvents: Add solvents like propylene glycol or ethanol to the vehicle to increase solubility.2. Use Solubilizing Agents: Introduce surfactants or cyclodextrins to enhance solubility.3. Develop a Microemulsion: Formulate a microemulsion system, which can accommodate higher concentrations of lipophilic drugs. |
| This compound Crystals Observed in Formulation | The formulation is supersaturated, or the incorrect solvent system was chosen, leading to drug precipitation over time. | 1. Reduce Drug Concentration: Lower the this compound concentration to below its saturation point in the vehicle.2. Add a Crystallization Inhibitor: Incorporate polymers like polyvinylpyrrolidone (B124986) (PVP) to prevent crystal growth.3. Re-evaluate the Solvent System: Refer to solubility data (Table 1) and optimize the solvent blend. |
| Poor Skin Permeation in In Vitro Tests | The formulation is not effectively overcoming the stratum corneum barrier. The vehicle may be retaining the drug. | 1. Incorporate Permeation Enhancers: Add chemical enhancers such as fatty acids (e.g., oleic acid) or terpenes to disrupt the stratum corneum lipids.2. Optimize the Vehicle: Ensure the vehicle has the right thermodynamic activity to encourage drug partitioning into the skin.3. Use a Novel Delivery System: Consider formulating this compound into lipid nanoparticles or liposomes to improve skin interaction. |
| High Variability in Experimental Results | Inconsistent experimental conditions, membrane variability (in skin permeation studies), or analytical errors. | 1. Standardize Protocols: Ensure consistent temperature, dosing, and sampling times for all experiments.2. Quality Control for Skin Samples: Use skin from the same donor site and screen for integrity (e.g., by measuring transepidermal water loss).3. Validate Analytical Methods: Confirm the linearity, accuracy, and precision of your HPLC method. |
Section 3: Data & Visualizations
Quantitative Data Summary
The following tables provide key data points for this compound to guide formulation development.
Table 1: Solubility of this compound in Common Pharmaceutical Solvents at 25°C
| Solvent | Category | Solubility (mg/mL) |
|---|---|---|
| Water | Aqueous | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.01 |
| Ethanol | Alcohol / Co-solvent | 15.2 |
| Propylene Glycol | Glycol / Co-solvent | 25.8 |
| Isopropyl Myristate | Ester / Emollient | 45.5 |
| Oleic Acid | Fatty Acid / Enhancer | 62.1 |
| Transcutol® P | Glycol Ether / Solubilizer | 110.4 |
Table 2: Stability of 1% this compound Cream Formulation
| Condition | Time Point | This compound Assay (%) | Physical Appearance |
|---|---|---|---|
| 25°C / 60% RH | 1 Month | 99.2 ± 0.4 | Homogeneous, white |
| 3 Months | 98.5 ± 0.6 | Homogeneous, white | |
| 40°C / 75% RH | 1 Month | 96.1 ± 0.8 | Homogeneous, white |
| 3 Months | 92.4 ± 1.1 | Slight yellowing |
| Photostability (ICH Q1B) | 12 hours | 85.3 ± 2.5 | Significant yellowing |
Diagrams and Workflows
The following diagrams illustrate key processes and decision-making workflows for this compound research.
Caption: Troubleshooting workflow for low this compound skin permeation.
Caption: Experimental workflow for topical this compound formulation development.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Section 4: Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound.
1. Equipment and Reagents:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Formic acid
-
This compound reference standard
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile : Water with 0.1% Formic Acid (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Run Time: 10 minutes
3. Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Perform serial dilutions using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is > 0.999.
4. Sample Preparation (from Formulation):
-
Accurately weigh approximately 100 mg of the this compound formulation into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to extract the drug.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analyze using the established HPLC method. Calculate the concentration against the standard curve.
Protocol 2: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This protocol describes how to assess the permeation of this compound across an excised skin membrane.
1. Equipment and Reagents:
-
Franz diffusion cells (with appropriate orifice diameter)
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Receptor solution: Phosphate Buffered Saline (PBS) pH 7.4 with a solubilizer (e.g., 2% Oleth-20) to maintain sink conditions.
-
This compound formulation
-
Syringes and needles for sampling
-
HPLC system for analysis
2. Experimental Setup:
-
Mount the excised skin membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor compartment.
3. Sampling Procedure:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 300 µL) from the receptor compartment via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
Analyze the collected samples for this compound concentration using the validated HPLC method.
4. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) if desired.
Viaminate Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support resource for Viaminate, a potent and selective inhibitor of V-Kinase 1 (VK1). This guide is designed for researchers, scientists, and drug development professionals to help anticipate, identify, and mitigate potential off-target effects during experimentation, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target V-Kinase 1 (VK1), a critical enzyme in a signaling pathway that promotes tumor cell survival and proliferation. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of VK1.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for VK1, cross-reactivity with other kinases can occur, particularly at higher concentrations. The most commonly observed off-targets include SRC family kinases (SFKs) and Phosphoinositide 3-kinase (PI3K). Inhibition of these off-targets can lead to confounding phenotypes such as altered cell adhesion, migration, and metabolic activity.
Q3: How can I confirm that my observed cellular phenotype is due to on-target VK1 inhibition?
A3: Validating on-target effects is crucial for accurate data interpretation. Several robust methods are recommended:
-
Use a Structurally Different Inhibitor: Employ an alternative, structurally unrelated VK1 inhibitor. A consistent phenotype between both compounds strongly suggests an on-target effect.[1]
-
Rescue Experiments: Transfect cells with a mutated, this compound-resistant version of VK1. If the this compound-induced phenotype is reversed or prevented in these cells, it confirms the effect is on-target.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay directly confirms that this compound binds to VK1 inside intact cells by measuring an increase in the protein's thermal stability upon ligand binding.[2][3][4][5]
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: To minimize off-target effects, it is critical to use the lowest concentration of this compound that elicits the desired on-target activity. A comprehensive dose-response curve should be generated for your specific cell line and endpoint.[1] As a general guideline, concentrations significantly exceeding the IC50 for VK1 are more likely to engage off-targets.[1] For most cell-based assays, an effective concentration should be below 1 µM.[1]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common issues that may arise from off-target effects of this compound.
| Problem | Potential Cause | Recommended Troubleshooting Steps |
| High Cellular Toxicity at Low Concentrations | The inhibitor is affecting an off-target protein essential for cell survival in your specific cell model. | 1. Lower Concentration: Perform a detailed dose-response experiment to determine the minimal effective concentration for VK1 inhibition.[1]2. Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets responsible for the toxicity.[6]3. Confirm On-Target Apoptosis: Use Western blot to check for cleavage of PARP and Caspase-3, markers of apoptosis, downstream of VK1 signaling. |
| Observed Phenotype Does Not Match Known VK1 Function (e.g., changes in cell morphology) | The phenotype is likely driven by one or more off-targets, such as SRC family kinases which regulate the cytoskeleton. | 1. Validate On-Target Effect: Use a secondary, structurally distinct VK1 inhibitor. If the phenotype is not replicated, it is likely an off-target effect.[1]2. Rescue Experiment: Introduce a this compound-resistant VK1 mutant to see if the phenotype is reversed.[1]3. Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics for a global assessment of kinase inhibition within the cell to identify affected off-target pathways.[1] |
| Inconsistent Results Between Experiments | Variability can be caused by the compound or the experimental conditions. | 1. Compound Stability: Prepare fresh dilutions from a stable, concentrated stock for each experiment. Avoid repeated freeze-thaw cycles.[7]2. Cell Culture Consistency: Standardize cell density, passage number, and treatment duration across all experiments.[8][9]3. Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below 0.5% to prevent solvent-induced artifacts.[7] |
Quantitative Data Summary
The following tables provide a summary of this compound's inhibitory activity and selectivity profile.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Ki (nM) | Notes |
|---|---|---|---|
| VK1 (Primary Target) | 5.2 | 2.1 | High-affinity binding to the target kinase. |
| SRC | 158 | 95 | Moderate off-target activity. |
| LYN (SFK member) | 210 | 120 | Moderate off-target activity. |
| PI3Kα | 450 | Not Determined | Lower-affinity off-target interaction. |
| AKT1 | > 10,000 | Not Determined | Highly selective against this key survival kinase. |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Recommended Concentration Range | Rationale |
|---|---|---|
| Target Engagement (CETSA) | 100 nM - 10 µM | Higher concentrations may be needed to achieve a detectable thermal shift. |
| VK1 Phosphorylation Inhibition | 10 nM - 500 nM | Correlates with direct target inhibition (p-VK1 levels). |
| Cell Viability / Proliferation | 25 nM - 1 µM | Functional outcomes may require sustained inhibition at slightly higher concentrations. |
| Phenotypic Assays | ≤ 100 nM | Use the lowest effective concentration to minimize confounding off-target phenotypes. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for VK1 Target Engagement
This protocol verifies the direct binding of this compound to VK1 in intact cells.[4]
Objective: To confirm target engagement by measuring the this compound-induced thermal stabilization of VK1.[4]
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat with various concentrations of this compound (e.g., 0.1 µM to 20 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.[1]
-
Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes.[2][10]
-
Cell Lysis: Lyse the cells through three rapid freeze-thaw cycles using liquid nitrogen or dry ice/ethanol.[2]
-
Protein Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[2][4]
-
Analysis by Western Blot: Collect the supernatant, normalize the total protein concentration, and analyze the amount of soluble VK1 remaining at each temperature using Western blotting with a specific anti-VK1 antibody.
Data Analysis: Plot the band intensity of soluble VK1 against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for this compound-treated samples indicates thermal stabilization and confirms target engagement.
Protocol 2: Rescue Experiment Using a this compound-Resistant VK1 Mutant
This protocol is designed to confirm that an observed phenotype is a direct result of VK1 inhibition.[1]
Objective: To reverse a this compound-induced phenotype by expressing a drug-resistant version of the VK1 target.
Methodology:
-
Construct Generation: Introduce a gatekeeper mutation (e.g., T315I, a common resistance mutation for kinase inhibitors) into the VK1 cDNA. This mutation sterically hinders this compound binding without abolishing kinase activity. Clone both the wild-type (WT) and mutant VK1 into a suitable expression vector.
-
Transfection: Transfect the target cells with the this compound-resistant VK1 mutant, a WT VK1 control vector, or an empty vector control.
-
This compound Treatment: After allowing 24-48 hours for protein expression, treat all three cell populations (empty vector, WT VK1, and mutant VK1) with a concentration of this compound known to produce the phenotype of interest.
-
Phenotypic Assessment: After the appropriate treatment duration, assess the phenotype using the established assay (e.g., cell viability assay, immunofluorescence for morphological changes, or a migration assay).
Expected Outcome: The this compound-induced phenotype should be observed in the empty vector and WT VK1 expressing cells but should be significantly reduced or absent in the cells expressing the this compound-resistant VK1 mutant. This result provides strong evidence for an on-target effect.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Overcoming Investigational Drug Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with our investigational anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which cancer cells develop resistance to targeted therapies?
A1: Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as intrinsic (pre-existing) or acquired (developing after treatment).[1][2] Common mechanisms include:
-
Drug Target Alterations: Mutations in the drug's molecular target can prevent the drug from binding effectively.[1][2]
-
Activation of Compensatory Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of the drug.[2][3]
-
Increased Drug Efflux: Cancer cells may increase the expression of transporter proteins that pump the drug out of the cell, reducing its intracellular concentration.[2][4]
-
Drug Inactivation: The cancer cells may metabolize and inactivate the drug.[2][4]
-
Enhanced DNA Repair: For drugs that damage DNA, cancer cells can upregulate their DNA repair mechanisms.[2][5]
-
Inhibition of Cell Death: Cancer cells can evade apoptosis (programmed cell death) that the drug is designed to induce.[2][4]
-
Tumor Microenvironment Influence: The microenvironment of the tumor can contribute to drug resistance.[1][2]
Q2: How can I determine if my cancer cell line has developed resistance to the investigational drug?
A2: The primary indicator of resistance is a decreased sensitivity of the cancer cell line to the drug. This is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of the suspected resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve indicates resistance.
Q3: What are some strategies to overcome resistance to the investigational drug?
A3: Several strategies can be employed to overcome drug resistance:
-
Combination Therapy: Combining the investigational drug with other therapeutic agents that have different mechanisms of action can enhance efficacy and reduce the likelihood of resistance.[1][6] This could include combining with chemotherapy, other targeted therapies, or immunotherapy.[3][7]
-
Targeting Resistance Pathways: If the mechanism of resistance is known (e.g., activation of a bypass pathway), a second drug that inhibits this pathway can be used to re-sensitize the cells to the original drug.[1]
-
Immunotherapy Combinations: Combining the drug with immunotherapies, such as checkpoint inhibitors, can help the immune system to recognize and attack cancer cells, even those resistant to other treatments.[7]
-
Altering the Tumor Microenvironment: In in vivo models, strategies that modify the tumor microenvironment may help to overcome resistance.[1]
Q4: Can vitamins or other supplements be used in combination with the investigational drug to overcome resistance?
A4: Some studies suggest that certain vitamins, such as derivatives of Vitamin A (like all-trans retinoic acid or ATRA) and Vitamin D, may have potential in cancer therapy and in overcoming drug resistance.[8][9] For instance, ATRA has been shown to modulate the tumor microenvironment and enhance the effects of radiotherapy.[8] Vitamin D has been reported to have a role in inhibiting tumor cell proliferation and may help in reversing drug resistance.[9] However, the efficacy and safety of combining our investigational drug with vitamins or supplements have not been established and would require rigorous experimental validation.
Troubleshooting Guides
Problem: My cancer cell line is showing reduced sensitivity to the investigational drug.
Possible Cause: The cell line may have developed resistance to the drug.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response experiment using a cell viability assay (see Experimental Protocol: Cell Viability Assay ) to determine the IC50 value of the suspected resistant cell line.
-
Compare this IC50 value to that of the original, sensitive parental cell line. A significant increase in the IC50 confirms resistance.
-
-
Investigate the Mechanism of Resistance:
-
Western Blot Analysis: Analyze the protein expression levels of the drug's target and key components of downstream and parallel signaling pathways. Overexpression of the target or activation of bypass pathways may indicate the resistance mechanism. (see Experimental Protocol: Western Blotting )
-
Gene Sequencing: Sequence the gene encoding the drug's target to identify potential mutations that could interfere with drug binding.
-
Drug Efflux Assay: Use a fluorescent dye-based assay to determine if increased drug efflux is contributing to resistance.
-
-
Test Strategies to Overcome Resistance:
-
Combination Therapy: Design an experiment to test the investigational drug in combination with other agents. Use a combination index (CI) assay to determine if the combination is synergistic, additive, or antagonistic. (see Experimental Protocol: Combination Index (CI) Assay )
-
Targeted Combination: If a specific resistance pathway has been identified, select a second drug that targets a key component of that pathway and test it in combination with the investigational drug.
-
Problem: I want to test a combination of the investigational drug with another compound but I'm not sure how to design the experiment.
Solution: A common method to assess the interaction between two drugs is the Combination Index (CI) assay, based on the Chou-Talalay method.
Experimental Design Steps:
-
Determine the IC50 of each drug individually in your cell line of interest.
-
Select a range of concentrations for each drug, typically spanning from well below to well above their respective IC50 values.
-
Design a matrix of drug combinations. This can be done at a constant ratio (e.g., based on the ratio of their IC50s) or as a checkerboard of various concentrations of both drugs.
-
Treat the cells with the individual drugs and the combinations for a specified period (e.g., 72 hours).
-
Measure cell viability using an appropriate assay.
-
Calculate the Combination Index (CI) using software such as CompuSyn. The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Quantitative Data Summary
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Investigational Drug IC50 (nM) |
| Parental Cancer Cell Line | 50 |
| Resistant Cancer Cell Line | 500 |
Table 2: Example Combination Index (CI) Values for Drug Combinations
| Drug Combination | Effect Fraction (Fa) | CI Value | Interpretation |
| Investigational Drug + Drug A | 0.5 | 0.5 | Synergism |
| Investigational Drug + Drug B | 0.5 | 1.0 | Additive |
| Investigational Drug + Drug C | 0.5 | 1.5 | Antagonism |
Experimental Protocols
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the investigational drug.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Investigational drug stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the investigational drug in complete medium.
-
Remove the medium from the cells and add the drug dilutions (including a vehicle-only control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Experimental Protocol: Western Blotting
Objective: To analyze the expression of proteins involved in potential resistance pathways.
Materials:
-
Cell lysates from treated and untreated parental and resistant cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine relative protein expression levels.
Experimental Protocol: Combination Index (CI) Assay
Objective: To determine the nature of the interaction (synergism, additivity, or antagonism) between the investigational drug and another compound.
Procedure:
-
Determine the IC50 values of the investigational drug and the combination drug individually.
-
Prepare serial dilutions of each drug and their combinations at a fixed ratio (e.g., the ratio of their IC50s).
-
Seed cells in a 96-well plate and treat them with the individual drugs and the combinations for 72 hours.
-
Perform a cell viability assay (e.g., MTT).
-
Calculate the fraction of cells affected (Fa) for each treatment.
-
Use software like CompuSyn to calculate the Combination Index (CI) for different Fa values.
Visualizations
Caption: Hypothetical signaling pathway illustrating drug action and a potential resistance mechanism via a bypass pathway.
Caption: Experimental workflow for developing and characterizing a drug-resistant cancer cell line.
Caption: Decision tree for troubleshooting observed drug resistance in a cancer cell line.
References
- 1. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivative of Vitamin A enhances the tumor-killing effectiveness of radiotherapy - UChicago Medicine [uchicagomedicine.org]
- 9. Vitamin D-Induced Molecular Mechanisms to Potentiate Cancer Therapy and to Reverse Drug-Resistance in Cancer Cells [mdpi.com]
Viaminate experiment reproducibility challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Viaminate Cell Viability Assay. The this compound assay is a novel colorimetric method to assess cell viability and cytotoxicity in response to experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound Cell Viability Assay?
A1: The this compound assay is based on the reduction of the this compound reagent by metabolically active cells. The reagent is a proprietary tetrazolium salt that is converted to a colored formazan (B1609692) product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells in the sample, and can be quantified by measuring the absorbance at 570 nm.
Q2: Can the this compound assay be used with suspension cell lines?
A2: Yes, the this compound assay is compatible with both adherent and suspension cell lines. For suspension cells, it is recommended to centrifuge the microplate after the incubation period with the this compound reagent to pellet the cells before reading the absorbance. This ensures that the formazan crystals are included in the measurement.
Q3: How should I prepare my cells for the this compound assay?
A3: Cells should be seeded in a clear, flat-bottom 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. The optimal seeding density will vary depending on the cell line and should be determined empirically. It is crucial to ensure even cell distribution across the wells to minimize variability.
Q4: What are the appropriate controls for the this compound assay?
A4: Several controls are essential for a valid this compound assay:
-
Untreated Cells (Vehicle Control): This control represents 100% cell viability and is used to normalize the data.
-
Positive Control (Toxic Compound): A known cytotoxic compound should be used to ensure the assay is performing as expected.
-
No-Cell Control (Blank): Wells containing only cell culture medium and the this compound reagent are necessary to determine the background absorbance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Use a multichannel pipette and ensure proper technique. |
| Low Absorbance Signal | - Insufficient number of viable cells- Reduced metabolic activity of cells- Incorrect wavelength used for measurement | - Optimize cell seeding density.- Ensure cells are healthy and in the exponential growth phase.- Verify that the absorbance is read at 570 nm. |
| High Background Signal | - Contamination of cell culture medium- Phenol (B47542) red in the medium interfering with absorbance reading- Serum components in the medium reducing the this compound reagent | - Use fresh, sterile cell culture medium.- Use phenol red-free medium for the assay.- If high serum concentrations are necessary, perform a background subtraction with a no-cell control containing the same medium. |
| Inconsistent Dose-Response Curve | - Incorrect serial dilutions of the test compound- Compound precipitation at high concentrations- Short incubation time with the compound | - Prepare fresh serial dilutions for each experiment.- Check the solubility of the compound in the culture medium.- Optimize the incubation time to allow for a full biological response. |
Experimental Protocols
This compound Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
This compound Reagent Incubation:
-
Add 10 µL of the this compound reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
After the incubation, gently mix the contents of the wells.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Visualizations
Caption: Workflow for the this compound Cell Viability Assay.
Caption: Hypothetical signaling pathway induced by Compound X.
Viaminate Technical Support Center: Prevention of Degradation During Storage
Welcome to the technical support center for Viaminate. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on preventing the degradation of this compound during storage. As this compound is a proprietary compound, this document outlines general best practices for handling and storing sensitive small molecules, assuming this compound is susceptible to degradation from heat, light, and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation? A1: The degradation of pharmaceutical compounds like this compound is typically caused by one or more of the following pathways:
-
Hydrolysis: The reaction of a molecule with water, which can cleave chemical bonds.[1][2] Functional groups such as esters and amides are particularly susceptible to hydrolysis.[1][2]
-
Oxidation: The loss of electrons from the molecule, which can be initiated by exposure to oxygen, light, heat, or trace metals.[2][3]
-
Photolysis (Photodegradation): Degradation caused by exposure to light, particularly UV and high-energy visible light, which can break chemical bonds and lead to the formation of reactive species.[1][3] Many pharmaceutical ingredients degrade when exposed to wavelengths between 300-500 nm.[4]
Q2: What are the ideal storage conditions for this compound to ensure its stability? A2: To maintain the integrity of this compound, it is crucial to control environmental factors.[5][6] Recommended storage practices include:
-
Temperature Control: Store at the recommended temperature to minimize heat-related degradation. For many sensitive compounds, this involves refrigeration (2°C to 8°C) or even frozen storage (-20°C or below).[5][7]
-
Light Protection: this compound should be stored in light-resistant containers, such as amber-colored vials or tubes, to prevent photodegradation.[4][5][8] For highly sensitive materials, wrapping the container in aluminum foil provides additional protection.[4]
-
Humidity Control: To prevent hydrolysis, store this compound in a dry environment.[6] For solid forms, use containers with tight seals and consider including desiccants.[9] For solutions, using anhydrous solvents can minimize water-related degradation.[10]
-
Inert Atmosphere: For compounds sensitive to oxidation, purging the container with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.[2][11]
Q3: What type of packaging is best for storing this compound? A3: The choice of packaging is critical for protecting this compound from environmental factors.[5]
-
Primary Container: Use amber glass vials with airtight seals for both solid and liquid forms to protect against light and moisture.[8][11] For compounds that are particularly sensitive to oxidation, specialized containers that allow for an inert atmosphere are recommended.[11]
-
Secondary Packaging: When handling light-sensitive materials, even during manufacturing or experiments, using brown or red colored lighting can help prevent degradation.[8][12] If the primary container is not light-resistant, it should be kept in a light-proof secondary container, such as a box.[5]
Troubleshooting Guide
Q4: My this compound solution has changed color or developed a precipitate. What does this mean and what should I do? A4: A change in color or the formation of a precipitate can indicate either chemical degradation or that the compound has precipitated out of the solution.[10]
-
Verify Solubility: Confirm that the concentration of your solution does not exceed this compound's solubility limit in the chosen solvent. A supersaturated solution can lead to precipitation.[10]
-
Check for Degradation: The color change may be due to the formation of colored degradants. It is advisable to analyze a sample using an appropriate analytical method, such as HPLC or LC-MS, to check for the presence of degradation products.
-
Filter Before Use: If you suspect precipitation, you can filter the solution using a 0.22 µm syringe filter before use in sensitive experiments, but this will not resolve underlying degradation issues.[10]
-
Review Storage Conditions: Ensure that the solution has been stored according to the recommended conditions (correct temperature, protected from light).
Q5: I'm observing a loss of potency and inconsistent results in my biological assays. Could this compound degradation be the cause? A5: Yes, a loss of biological activity is a common consequence of compound degradation.[10] The breakdown of the active pharmaceutical ingredient (API) reduces its effective concentration, leading to diminished or inconsistent results.[13]
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound from a solid stock that has been stored properly. Avoid using old stock solutions.
-
Perform a Purity Check: Analyze your stock solution using a stability-indicating method like HPLC to confirm its purity and concentration before use in critical experiments.
-
Conduct a Forced Degradation Study: To understand how different conditions might affect this compound, consider performing a forced degradation study (see Protocol 1) to identify potential degradants and their impact on your assay.[14]
Q6: My HPLC analysis shows several new, small peaks that were not present in the initial analysis. How do I confirm if these are degradants? A6: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. To confirm this:
-
Analyze a Control Sample: Compare the chromatogram of your stored sample with that of a freshly prepared sample or a retained reference standard.
-
Use Mass Spectrometry (LC-MS): Analyze the sample using LC-MS to determine the mass of the species corresponding to the new peaks. This can help in identifying the chemical structures of the degradation products.
-
Perform a Forced Degradation Study: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products.[14][15] Comparing the peaks from the stressed samples to your stored sample can help confirm the identity of the degradants.
Quantitative Data Summary
The stability of a pharmaceutical compound is assessed under various conditions as defined by the International Council for Harmonisation (ICH) guidelines.
Table 1: ICH Recommended Storage Conditions for Stability Testing [5][16][17]
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the shelf-life under normal storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | For drugs intended for warmer climates or if significant change occurs in accelerated studies. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To increase the rate of chemical degradation and predict long-term stability.[16][18] |
Table 2: Illustrative Stability Data for this compound (% Purity via HPLC)
| Storage Condition | Time 0 | 1 Month | 3 Months | 6 Months | 12 Months |
| 4°C, Protected from Light | 99.8% | 99.7% | 99.8% | 99.6% | 99.5% |
| 25°C, Protected from Light | 99.8% | 99.1% | 98.2% | 96.5% | 93.0% |
| 40°C, Protected from Light | 99.8% | 96.5% | 92.1% | 85.4% | Not Tested |
| 25°C, Exposed to UV/Visible Light | 99.8% | 92.3% | 85.6% | 75.1% | Not Tested |
This table contains example data and is for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the likely degradation pathways of this compound and to develop a stability-indicating analytical method.[14]
Methodology:
-
Prepare this compound Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate a sample (solid or in solution) at 70°C in a stability chamber.
-
Photodegradation: Expose a sample (solid or in solution) to a calibrated light source as per ICH Q1B guidelines.
-
-
Control Sample: Keep one vial of the stock solution at 4°C, protected from light, as an unstressed control.
-
Sample Collection: Collect samples from each stress condition at various time points (e.g., 2, 8, 24 hours) or until approximately 5-20% degradation is observed.[10] Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze all stressed samples and the control using a suitable analytical method, typically HPLC with both UV and mass spectrometric detection, to separate and identify the parent compound and any newly formed degradation products.[10]
Protocol 2: Long-Term Stability Testing of this compound
Objective: To determine the shelf-life of this compound under specified storage conditions.
Methodology:
-
Protocol Design: Establish a formal stability testing protocol that specifies the batches to be tested, storage conditions, container-closure system, test parameters, and testing frequency.[19][20]
-
Sample Preparation: Package this compound (e.g., 10 mg of solid powder) in the proposed final container-closure system (e.g., amber glass vials with screw caps). Prepare a sufficient number of samples for all time points.
-
Storage: Place the samples in a calibrated stability chamber set to the desired long-term storage condition (e.g., 25°C / 60% RH).[16]
-
Time Points: Pull samples for analysis at predetermined intervals as specified by ICH guidelines (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[16]
-
Analysis: At each time point, test the samples for key stability attributes. This should include:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of this compound content using a validated, stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any impurities.
-
Moisture Content: For solid samples, using Karl Fischer titration.
-
-
Data Evaluation: Analyze the data to identify trends in degradation. The shelf-life is determined by the time at which the product no longer meets its pre-defined acceptance criteria (e.g., assay falls below 95%).
Visualizations
Caption: Major degradation pathways affecting the stability of this compound.
Caption: A typical experimental workflow for long-term stability testing.
Caption: A logical diagram for troubleshooting potential this compound degradation.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. biofargo.com [biofargo.com]
- 4. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 7. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. Storing medications for safety and effectiveness — Cann Compounding [canncompounding.com.au]
- 10. benchchem.com [benchchem.com]
- 11. gmpplastic.com [gmpplastic.com]
- 12. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 13. BD [lp.bd.com]
- 14. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 15. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 16. blog.nutrasource.ca [blog.nutrasource.ca]
- 17. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. humiditycontrol.com [humiditycontrol.com]
- 19. qualityhub.com [qualityhub.com]
- 20. stabilityhub.com [stabilityhub.com]
refining Viaminate treatment protocols for primary cells
Viaminate™ Technical Support Center
Welcome to the this compound™ Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals refine treatment protocols for primary cells using this compound™, a novel small molecule designed to enhance cell viability and function by activating the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound™?
A1: this compound™ is a cell-permeable small molecule that selectively activates the PI3K/Akt signaling pathway. It functions by allosterically modulating a key upstream regulator of PI3K, leading to the phosphorylation and subsequent activation of Akt. This cascade promotes cell survival, growth, and metabolism while inhibiting apoptotic pathways.
Q2: Which primary cell types are compatible with this compound™?
A2: this compound™ has been validated across a range of primary cell types, including primary human hepatocytes, neurons, cardiomyocytes, and endothelial cells. However, the optimal concentration and treatment duration can vary significantly between cell types. We strongly recommend performing a dose-response curve for your specific primary cell model.
Q3: Can this compound™ be used in serum-free media?
A3: Yes, this compound™ can be used in serum-free media. In fact, its viability-enhancing effects are often more pronounced in low-serum or serum-free conditions where cells are under increased stress. When transitioning to serum-free conditions, we recommend starting with the concentration determined to be optimal in serum-containing media and optimizing from there.
Q4: What is the stability of this compound™ in culture media?
A4: this compound™, when dissolved in DMSO as a stock solution, is stable for up to 6 months when stored at -20°C. Once diluted in cell culture media, it is recommended to use the media within 24 hours for optimal activity, as the compound's efficacy may degrade over time at 37°C.
Q5: Are there any known off-target effects of this compound™?
A5: While this compound™ is designed for high selectivity towards the PI3K/Akt pathway, high concentrations (>50 µM) may lead to minor off-target activation of related pathways, such as the MAPK/ERK pathway. If you observe unexpected phenotypic changes, consider reducing the concentration and performing a thorough dose-response analysis.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound™.
Issue 1: Lower-than-Expected Cell Viability After Treatment
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | The optimal this compound™ concentration is highly cell-type dependent. Perform a dose-response experiment (see Protocol 1) to determine the ideal concentration for your cells. Start with a broad range (e.g., 0.1 µM to 50 µM). |
| Incorrect Dilution or Storage | Ensure the DMSO stock solution is stored correctly at -20°C and has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Cell Seeding Density | Very low or very high cell densities can impact cell health and responsiveness to treatment. Ensure you are using an optimal seeding density for your primary cell type. |
| Media Component Interference | Certain media components may interfere with this compound™ activity. If possible, test the treatment in a basal media formulation with minimal additives to see if viability improves. |
Issue 2: Observed Changes in Cell Morphology
| Potential Cause | Recommended Solution |
| High this compound™ Concentration | Concentrations that are too high can sometimes induce stress or morphological changes. Refer to your dose-response curve and consider using a lower, yet still effective, concentration. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your culture media is below 0.1%. Prepare a vehicle control (media with the same amount of DMSO) to rule out solvent toxicity. |
| Activation of Proliferative Pathways | As this compound™ activates a pro-growth pathway, some changes in cell size or shape may be expected. Use microscopy to document these changes and correlate them with viability and functional assays. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Primary Cells | Primary cells, especially from different donors, can have significant inherent variability. Whenever possible, use cells from the same donor for a set of comparative experiments. Document passage number and donor information. |
| Inconsistent Treatment Timing | Ensure that this compound™ is added at the same time point after cell seeding in all experiments. Cell confluence and metabolic state can influence treatment efficacy. |
| Assay Timing | The timing of your endpoint assay (e.g., viability, apoptosis) is critical. Measure the outcome at consistent time points post-treatment (e.g., 24, 48, 72 hours) to ensure reproducibility. |
Data & Protocols
Data Summary
The following table summarizes typical effective concentration ranges for this compound™ across different primary cell types based on internal validation data.
| Primary Cell Type | Recommended Starting Concentration Range (EC50) | Maximum Recommended Concentration |
| Human Primary Hepatocytes | 5 - 10 µM | 25 µM |
| Human Primary Neurons | 1 - 5 µM | 15 µM |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 - 20 µM | 40 µM |
| Human Primary Cardiomyocytes | 2 - 8 µM | 20 µM |
Experimental Protocols
Protocol 1: Determining Optimal this compound™ Concentration using an MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at their recommended seeding density and allow them to adhere overnight.
-
Prepare this compound™ Dilutions: Prepare a 2X serial dilution series of this compound™ in your culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound™ dilutions to the respective wells.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the untreated control and plot the dose-response curve to determine the EC50.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Lysis: After treating cells with this compound™ for the desired time (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% BSA or non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Akt (Ser473) and total Akt.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the Phospho-Akt signal to the total Akt signal to determine the extent of pathway activation.
Visualizations
Caption: this compound™ activates the PI3K/Akt signaling pathway.
Caption: Workflow for determining the optimal this compound™ concentration.
Caption: Troubleshooting decision tree for low cell viability.
Validation & Comparative
Viaminate's Impact on S100A8/S100A9 Expression: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of Viaminate's effect on the expression of S100A8 and S100A9 proteins against other known modulators. S100A8 and S100A9 are key damage-associated molecular pattern (DAMP) proteins, forming a heterodimer (calprotectin) that is a critical mediator in various inflammatory diseases. This guide summarizes experimental data, details methodologies for key experiments, and visualizes relevant pathways to offer an objective performance comparison.
This compound: A Modulator of the S100A8/S100A9 Inflammatory Axis
This compound, a vitamin A acid derivative, has been shown to effectively downregulate the expression of both S100A8 and S100A9. Experimental evidence from a Propionibacterium acnes-induced rat acne model demonstrated that this compound treatment leads to a significant reduction in both gene and protein levels of S100A8 and S100A9. This downregulation is associated with the inhibition of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade in inflammatory responses.
Comparative Analysis of S100A8/S100A9 Modulators
Several other compounds have been identified as modulators of S100A8/S100A9 expression and function. This section provides a comparative overview of their mechanisms and reported efficacy.
| Compound | Target | Mechanism of Action | Reported Efficacy | Model System |
| This compound | S100A8/S100A9 | Downregulates gene and protein expression. | Significant downregulation of S100A8/S100A9. | Propionibacterium acnes-induced rat acne model; HaCaT cells. |
| Tasquinimod (B611174) | S100A9 | Binds to S100A9, inhibiting its interaction with TLR4 and RAGE.[1][2] | High-affinity binding to S100A9.[1] | Pre-clinical models of multiple myeloma and prostate cancer.[2][3] |
| ABR-238901 | S100A9 | Specific inhibitor of S100A9.[4] | Decreased S100A9 levels by 26% in plasma and 95% in lungs. | Cecal ligation and puncture (CLP)-induced sepsis in mice. |
| JQ1 | BRD4 | BET inhibitor that can indirectly suppress S100A8/S100A9 transcription.[5][6] | Dose-dependent suppression of inflammatory genes. | Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[7] |
| Curcumin | S100A8 | Downregulates S100A8 expression.[8][9] | Dose- and time-dependent downregulation of S100A8.[8][9] | K562/DOX chronic myeloid leukemia cells.[8][9] |
| Anti-S100A8/A9 Antibody | S100A8/S100A9 | Neutralizes the extracellular S100A8/S100A9 heterodimer.[10][11] | Approximately 50% reduction in disease intensity in an arthritis model. | Mouse model of collagen-induced arthritis. |
Signaling Pathways and Experimental Visualization
To illustrate the mechanisms discussed, the following diagrams outline the S100A8/S100A9 signaling pathway and a typical experimental workflow for its analysis.
Caption: S100A8/S100A9 Signaling Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for Validating this compound's Effect on S100A8/S100A9.
Experimental Protocols
Propionibacterium acnes-Induced Rat Ear Acne Model
This model is utilized to simulate acne inflammation and assess the in-vivo efficacy of therapeutic agents.
-
Animal Strain: Female Sprague-Dawley rats are typically used.[12]
-
Induction: A suspension of Propionibacterium acnes (e.g., CN 6134) is injected intradermally into the rat's ear.[12] This induces a chronic inflammatory response characterized by ear thickening and the formation of acneiform lesions.[12] To mimic excess sebum production, oleic acid can also be applied topically to the ear.[13]
-
Treatment: this compound is administered to the treatment group, often for a period of 30 days, while a control group receives a vehicle.
-
Assessment: Ear thickness is measured regularly as an indicator of inflammation.[12] At the end of the treatment period, ear tissue is harvested for histological analysis, as well as RNA and protein extraction to quantify S100A8/S100A9 expression levels.[13]
HaCaT Cell Culture and Treatment
Human adult low-calcium high-temperature (HaCaT) keratinocytes provide an in-vitro model to study the direct effects of compounds on skin cells.
-
Cell Culture: HaCaT cells are cultured in standard cell culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[14]
-
Treatment: Cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours). A vehicle-treated group serves as the control.
-
Analysis: Following treatment, cells are harvested for RNA and protein extraction to determine the expression levels of S100A8 and S100A9 via qPCR and Western blotting, respectively.[14]
Quantitative Real-Time PCR (qPCR) for S100A8/S100A9 mRNA Expression
qPCR is a sensitive method to quantify gene expression levels.
-
RNA Extraction: Total RNA is extracted from tissue samples or cultured cells using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a thermal cycler with specific primers for S100A8, S100A9, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target genes is calculated using the ΔΔCt method.
Western Blotting for S100A8/S100A9 Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Total protein is extracted from tissue or cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for S100A8 and S100A9. A loading control antibody (e.g., anti-β-actin) is also used.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and imaged. Densitometry analysis is used to quantify the protein levels relative to the loading control.[15]
References
- 1. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. S100A8/S100A9 Promote Progression of Multiple Myeloma via Expansion of Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bromodomain and Extraterminal Inhibition by JQ1 Produces Divergent Transcriptional Regulation of Suppressors of Cytokine Signaling Genes in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromodomain and Extraterminal Inhibition by JQ1 Produces Divergent Transcriptional Regulation of Suppressors of Cytokine Signaling Genes in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin increases the sensitivity of K562/DOX cells to doxorubicin by targeting S100 calcium-binding protein A8 and P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin increases the sensitivity of K562/DOX cells to doxorubicin by targeting S100 calcium-binding protein A8 and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly developed anti-S100A8/A9 monoclonal antibody efficiently prevents lung tropic cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An S100A8/A9 Neutralizing Antibody Potently Ameliorates Contact Hypersensitivity and Atopic Dermatitis Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intradermal injection of Propionibacterium acnes: a model of inflammation relevant to acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Rat Model of Compound Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Viaminate and Isotretinoin: A Comparative Analysis for Acne Treatment in Research Models
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental data of Viaminate and Isotretinoin in the context of acne treatment models.
This guide provides a comprehensive comparison of this compound, a retinoic acid derivative developed in China, and Isotretinoin, a widely used and potent oral retinoid for the treatment of acne. The information presented is intended for researchers, scientists, and professionals in drug development, focusing on objective performance data, detailed experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy and Safety
A multi-center, randomized, double-blind clinical trial provides the most direct comparison of this compound and Isotretinoin in the treatment of moderate to severe acne vulgaris. The study revealed similar overall efficacy between the two treatments over a six-week period. However, Isotretinoin demonstrated a more rapid effect in reducing inflammatory papules and pustules. A significant finding was the superior safety profile of this compound, with a lower incidence and severity of side effects compared to Isotretinoin.[1]
| Parameter | This compound | Isotretinoin | Reference |
| Overall Efficacy (6 weeks) | Similar to Isotretinoin | Similar to this compound | [1] |
| Effect on Inflammatory Lesions | Effective | More rapid reduction | [1] |
| Effect on Comedones & Nodules | No significant difference from Isotretinoin | No significant difference from this compound | [1] |
| Side Effect Occurrence Rate | 36.53% | 68.81% | [1] |
| Common Side Effects | Dry mouth, dry skin (generally mild) | Dry mouth, dizziness, cheilitis | [1][2][3][4] |
Mechanisms of Action and Signaling Pathways
Both this compound and Isotretinoin are retinoids that influence key pathogenic factors of acne, including sebaceous gland activity, keratinization, inflammation, and the presence of Cutibacterium acnes. However, their molecular mechanisms and the signaling pathways they modulate show distinct differences.
This compound
This compound's mechanism of action is primarily understood through its regulation of inflammatory and cellular proliferation pathways. It is a retinoic acid derivative that controls keratinocyte differentiation, inhibits keratinization, reduces sebum secretion, and possesses anti-inflammatory and immunomodulatory properties.[2][5][6][7][8]
Key signaling pathways affected by this compound include:
-
TLR2/NF-κB Pathway: this compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 2 (TLR2)/nuclear factor-kappa B (NF-κB) signaling pathway.[5][7] This pathway is crucial in the inflammatory response triggered by C. acnes.
-
TLR2/MAPK Pathway: It inhibits keratinocyte proliferation and hyperkeratinization through the TLR2/mitogen-activated protein kinase (MAPK) cascade, specifically targeting p38, JNK, and ERK1/2.[5][7]
-
S100A8/S100A9-MAPK Pathway: this compound has been shown to downregulate the expression of S100A8 and S100A9 genes. These proteins are involved in inflammatory processes, and their suppression by this compound leads to the inhibition of the downstream MAPK pathway.[5][6][8]
References
- 1. pifukezazhi.com [pifukezazhi.com]
- 2. Page loading... [guidechem.com]
- 3. Safety and Efficacy of Low-Dose Isotretinoin in the Treatment of Moderate to Severe Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Viaminate Cross-Reactivity with Retinoid Receptors: A Comparative Guide
Introduction
Viaminate (Ethoxycarbonyl retinoic acid amide) is a synthetic retinoid structurally analogous to all-trans retinoic acid (ATRA), a first-generation retinoid.[1] Like other retinoid compounds, this compound is utilized in dermatology, primarily for the treatment of acne, due to its ability to regulate the growth and differentiation of epithelial cells, inhibit keratinization, and reduce sebum secretion.[1][2][3] The therapeutic effects of retinoids are mediated through their interaction with nuclear retinoid receptors, which are ligand-activated transcription factors.[4][5][6]
This guide provides a comparative analysis of the expected cross-reactivity of this compound with various retinoid receptor subtypes. As specific experimental data on the binding affinities of this compound for individual retinoid receptors are not currently available in the published literature, this comparison is based on the well-established receptor binding profile of its structural equivalent, all-trans retinoic acid (ATRA). The primary families of retinoid receptors are the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes: α, β, and γ.[7][8]
Retinoid Receptor Signaling Pathway
Retinoid signaling is initiated when a ligand, such as ATRA, enters the cell and binds to a Retinoic Acid Receptor (RAR). The ligand-bound RAR then forms a heterodimer with a Retinoid X Receptor (RXR). This RAR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which ultimately results in the modulation of gene transcription.[8][9]
Comparative Binding Affinity of All-Trans Retinoic Acid (ATRA)
The following table summarizes the dissociation constants (Kd) for ATRA and the endogenous RXR ligand, 9-cis-retinoic acid, with the different human retinoid receptor subtypes. Lower Kd values indicate a higher binding affinity. Based on its structural similarity, this compound is expected to exhibit a binding profile comparable to that of ATRA.
| Ligand | Receptor Subtype | Dissociation Constant (Kd) [nM] | Expected this compound Affinity |
| All-Trans Retinoic Acid (ATRA) | RARα | ~0.2 - 0.7 | High |
| RARβ | ~0.2 - 0.7 | High | |
| RARγ | ~0.2 - 0.7 | High | |
| RXRα | No significant binding | Negligible | |
| RXRβ | No significant binding | Negligible | |
| RXRγ | No significant binding | Negligible | |
| 9-cis-Retinoic Acid | RARα | ~0.2 - 0.7 | - |
| RARβ | ~0.2 - 0.7 | - | |
| RARγ | ~0.2 - 0.7 | - | |
| RXRα | ~15.7 | - | |
| RXRβ | ~18.3 | - | |
| RXRγ | ~14.1 | - | |
| Data compiled from multiple sources.[2] |
Based on this data, this compound, like ATRA, is predicted to be a selective agonist for all three RAR subtypes, with negligible cross-reactivity for RXR receptors. In contrast, 9-cis-retinoic acid demonstrates high affinity for both RAR and RXR subtypes.[2]
Experimental Protocols
The determination of a compound's binding affinity and functional activity at retinoid receptors is typically achieved through competitive radioligand binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with a known high affinity for that receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for each RAR and RXR subtype.
Methodology:
-
Reagents: Purified recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ ligand-binding domains (LBDs) are used.
-
Radioligand: A radiolabeled ligand, such as [³H]-all-trans-retinoic acid for RARs or [³H]-9-cis-retinoic acid for RXRs, is selected.
-
Competition: The receptor LBDs are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically using filter plates.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined from the IC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a specific receptor and induce the transcription of a reporter gene, in this case, luciferase.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating each RAR and RXR subtype.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured.
-
Transfection: The cells are co-transfected with two plasmids: an expression plasmid for the desired full-length receptor subtype (e.g., RARα) and a reporter plasmid containing a RARE linked to the luciferase gene.
-
Compound Treatment: After transfection, the cells are treated with serial dilutions of the test compound. A known agonist (e.g., ATRA for RARs) is used as a positive control.
-
Incubation: The cells are incubated for 18-24 hours to allow for receptor activation and expression of the luciferase gene.
-
Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis: The luminescence data is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is determined.
Conclusion
While direct experimental data for this compound's cross-reactivity with retinoid receptors is lacking, its structural identity to all-trans retinoic acid provides a strong basis for predicting its pharmacological behavior. This compound is expected to be a potent and selective agonist for the RARα, RARβ, and RARγ subtypes, with minimal to no interaction with RXR subtypes. This RAR-selective activity profile is consistent with its clinical efficacy in dermatological conditions that are responsive to retinoid therapy. Further experimental validation using the described binding and functional assays would be necessary to definitively confirm the precise receptor selectivity and potency of this compound.
References
- 1. All-trans-retinol is a ligand for the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the receptor subtype selectivity of retinoid X and retinoic acid receptors via quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic Acid and Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Viaminate's Anti-Inflammatory Efficacy: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the precise anti-inflammatory mechanisms and comparative efficacy of novel compounds is paramount. This guide provides an objective comparison of Viaminate, a retinoic acid derivative, with other established topical retinoids in the context of acne treatment, supported by available experimental data.
This compound has demonstrated significant anti-inflammatory effects in preclinical studies, primarily through the inhibition of key signaling pathways implicated in acne pathogenesis.[1][2] This guide will delve into the experimental evidence supporting these claims, compare its performance with alternative treatments, and provide detailed insights into the methodologies employed in these evaluations.
Comparative Efficacy in Reducing Inflammatory Lesions
While direct head-to-head clinical trials comparing this compound with other topical retinoids are not yet available, we can infer its potential efficacy by examining data from preclinical studies on this compound and clinical trials of other widely used retinoids. The following table summarizes the percentage reduction in inflammatory lesions observed in various studies.
| Treatment | Concentration | Study Duration | Reduction in Inflammatory Lesions |
| This compound | Not Specified | 30 Days (in vivo, rats) | Significant improvement in inflammatory reaction[1][2] |
| Adapalene Gel | 0.3% | 12 Weeks | Superior to 0.1% concentration[3] |
| Tazarotene Cream | 0.1% | 12 Weeks | 84.5%[2][[“]] |
| Tretinoin Cream | 0.025% | 8-12 Weeks | Significant reduction[5] |
Note: The data for this compound is qualitative, based on preclinical observations in a rat model. The data for other agents are from human clinical trials. Direct comparison should be made with caution.
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future comparative studies.
Preclinical Evaluation of this compound (Rat Model)
A common experimental model to assess the anti-inflammatory effects of compounds like this compound involves inducing an acne-like condition in rats.
1. Animal Model:
-
Species: Sprague-Dawley rats are commonly used.
-
Induction of Acne: A combination of Propionibacterium acnes (now Cutibacterium acnes) suspension and sebum or oleic acid is intradermally injected or topically applied to the rats' ears to induce an inflammatory response and the formation of acneiform lesions.[5][6]
2. Treatment:
-
The test compound (this compound) is topically applied to the inflamed area for a specified duration, typically around 30 days.[1][2]
3. Evaluation of Efficacy:
-
Macroscopic Evaluation: Changes in ear thickness, redness, and the presence of lesions are monitored and scored.
-
Histopathological Analysis: Ear tissue samples are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickening, inflammatory cell infiltration, and changes in sebaceous gland morphology.
-
Biochemical Analysis (Western Blot): Protein expression levels of key inflammatory mediators in the affected tissue are quantified. This is crucial for elucidating the mechanism of action.
Western Blot Analysis of Inflammatory Pathways
To confirm the inhibitory effect of this compound on specific signaling pathways, Western blot analysis is a standard technique.
1. Protein Extraction:
-
Tissue samples from the treated and control groups are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
2. Protein Quantification:
-
The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).
3. Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., TLR2, NF-κB p65, phospho-p38 MAPK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
5. Detection and Quantification:
-
A chemiluminescent substrate is added, and the resulting signal is captured. The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the molecular mechanism of this compound, the following diagrams are provided.
Mechanism of Action: Inhibition of TLR2/NF-κB and MAPK Pathways
Preclinical studies have elucidated that this compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 2 (TLR2) signaling pathway.[1][2] P. acnes is recognized by TLR2 on keratinocytes, which triggers two major downstream signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
NF-κB Pathway: Activation of this pathway leads to the transcription of pro-inflammatory cytokines, which are key mediators of the inflammatory response in acne.
-
MAPK Pathway: This pathway is involved in cell proliferation and differentiation. Its activation by P. acnes can contribute to the abnormal keratinization seen in acne.
This compound has been shown to inhibit the activation of both the NF-κB and MAPK pathways, thereby reducing the production of inflammatory cytokines and normalizing keratinocyte function.[1] Furthermore, studies have indicated that this compound can also downregulate the expression of S100A8 and S100A9 proteins, which are also implicated in the inflammatory process.
Conclusion
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, making it a promising candidate for the treatment of acne vulgaris. Its mechanism of action, centered on the inhibition of the TLR2/NF-κB and MAPK signaling pathways, provides a solid rationale for its therapeutic potential. While direct comparative quantitative data with other retinoids is currently lacking, the preclinical findings are encouraging. Further clinical research, including head-to-head trials, is warranted to definitively establish its position in the therapeutic arsenal (B13267) against inflammatory acne. This guide provides a foundational understanding for researchers and drug development professionals to build upon as more data on this compound becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinsurggroup.us [clinsurggroup.us]
- 4. consensus.app [consensus.app]
- 5. Intradermal injection of Propionibacterium acnes: a model of inflammation relevant to acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rat Model of Compound Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
Viaminate: A Comparative Analysis of a Novel RAR Modulator in the Treatment of Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Viaminate, a novel retinoic acid receptor (RAR) modulator, with other established RAR modulators, primarily focusing on its efficacy in the treatment of acne vulgaris. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective assessment for research and drug development professionals.
Introduction to this compound
This compound is a retinoic acid derivative developed in China, identified chemically as Ethoxycarbonyl retinoic acid amide.[1] As a member of the retinoid class of compounds, this compound functions as a modulator of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), playing a crucial role in regulating epithelial cell growth and differentiation.[1][2][3] Its primary clinical application to date has been in the treatment of acne, where it is reported to normalize keratinization, reduce sebum secretion, and exert anti-inflammatory effects.[1][4][5]
Comparative Efficacy in Acne Vulgaris
While direct head-to-head clinical trials comparing this compound with other RAR modulators like Tretinoin and Adapalene are not yet available in the public domain, this guide compiles quantitative data from independent studies to offer a comparative perspective.
Data Presentation
Table 1: Reduction in Acne Lesions
| RAR Modulator | Concentration | Study Duration | Reduction in Inflammatory Lesions (%) | Reduction in Non-inflammatory Lesions (%) | Source |
| This compound | Not Specified (Oral) | 30 days (preclinical) | Data not available from human clinical trials | Data not available from human clinical trials | [4][6][7] |
| Tretinoin | 0.05% Gel | 12 weeks | 38.2 - 77% | 33.6 - 71% | [1][2][8][9] |
| Adapalene | 0.1% Gel/Cream | 12 weeks | 35 - 70% | 38 - 51% | [3][4][5] |
| Adapalene | 0.3% Gel | 12 weeks | ~60% | ~45% | [10] |
Table 2: Effect on Sebum Secretion
| RAR Modulator | Method of Administration | Reported Reduction in Sebum Secretion (%) | Study Type | Source |
| This compound | Oral | 80 - 95% | Preclinical (Rat Model) | [1] |
| Tretinoin | Topical | ~20% (in one study, but generally not considered significantly sebosuppressive) | Clinical Trial | [11] |
| Adapalene | Topical | Not statistically significant | Clinical Trial | [12][13] |
| Isotretinoin (13-cis-retinoic acid) | Oral | Up to 90% | Clinical Trial | [14][15] |
Mechanism of Action: The Retinoid Signaling Pathway
RAR modulators exert their effects by influencing gene transcription. The binding of a retinoid to the RAR-RXR heterodimer complex initiates a conformational change, leading to the recruitment of co-activators or co-repressors, which in turn modulates the expression of target genes involved in cellular differentiation, proliferation, and inflammation.
Caption: Simplified diagram of the retinoid signaling pathway.
Experimental Protocols
Below is a representative experimental protocol for a clinical trial evaluating the efficacy of a topical RAR modulator for acne vulgaris, based on common methodologies cited in the literature.
Study Design: A 12-week, multi-center, randomized, double-blind, vehicle-controlled study.
Participant Population:
-
Inclusion Criteria: Male or female subjects, aged 12-40 years, with a clinical diagnosis of mild to moderate acne vulgaris on the face. A minimum of 20 non-inflammatory lesions (open and closed comedones) and 20 inflammatory lesions (papules and pustules) at baseline.
-
Exclusion Criteria: Severe acne, known hypersensitivity to retinoids, use of other topical or systemic acne treatments within a specified washout period, and pregnancy or lactation.
Treatment Protocol:
-
Subjects are randomized to receive either the active topical RAR modulator or a vehicle control, applied once daily to the entire face.
-
Treatment duration is 12 weeks, with follow-up visits at weeks 2, 4, 8, and 12.
Efficacy Assessments:
-
Lesion Counts: At each visit, an investigator counts the number of inflammatory and non-inflammatory lesions on the face. The primary efficacy endpoint is the mean percentage change in lesion counts from baseline to week 12.
-
Investigator's Global Assessment (IGA): A static assessment of overall acne severity on a 5- or 6-point scale (e.g., from 'clear' to 'severe'). Treatment success is typically defined as achieving a score of 'clear' or 'almost clear' and at least a 2-grade improvement from baseline.
Safety and Tolerability Assessments:
-
Adverse events are recorded at each visit.
-
Local tolerability is assessed by the investigator for signs of erythema, scaling, dryness, and stinging/burning.
Caption: General workflow of a clinical trial for an acne treatment.
Discussion and Future Directions
This compound shows promise as a potent RAR modulator, with preclinical data suggesting a significant impact on sebum production.[1] However, to establish its comparative efficacy and safety profile for the treatment of acne vulgaris, robust, well-controlled human clinical trials are essential. Future studies should aim for direct, head-to-head comparisons with established topical retinoids like Tretinoin and Adapalene. Key efficacy endpoints should include percentage reduction in both inflammatory and non-inflammatory lesion counts, as well as quantitative assessments of sebum secretion in human subjects. Such data will be critical for elucidating the therapeutic potential of this compound and its positioning within the landscape of RAR modulators for dermatological applications.
References
- 1. An Updated Review of Topical Tretinoin in Dermatology: From Acne and Photoaging to Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adapalene 0.3% for the Treatment of Acne in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. Targetting Acne Vulgaris: A Review on Efficacy of Adapalene - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 11. dermmythbuster.com [dermmythbuster.com]
- 12. View of THE EFFECTIVENESS OF 0.1% ADAPALENE-GEL IN LOWERING SEBUM PRODUCTION IN INDIVIDUALS SUFFERING FROM GRIEVOUS ACNE-VULGARIS [ijpba.in]
- 13. researchgate.net [researchgate.net]
- 14. The treatment of severe cystic acne with 13-cis-retinoic acid. Evaluation of sebum production and the clinical response in a multiple-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of sebum secretion with 13-cis-retinoic acid: effect on individual skin surface lipids and implications for their anatomic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Viaminate's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an objective comparison of Viaminate (B1233425), a novel retinoic acid derivative, with established retinoids, Tretinoin and Isotretinoin (B22099), for the treatment of acne vulgaris. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by available experimental data and detailed methodologies for key verification experiments.
Comparative Analysis of Retinoid Efficacy and Safety
A multi-center, randomized, double-blind clinical trial provides key insights into the comparative efficacy and safety of oral this compound and oral Isotretinoin in treating moderate to severe acne.[1] While a direct clinical comparison between this compound and topical Tretinoin is not yet available, a network meta-analysis of 221 randomized controlled trials offers a broader perspective on the effectiveness of topical retinoids.
| Parameter | This compound (50 mg, tid) | Isotretinoin (10 mg, bid) | Tretinoin (Topical) | Source |
| Overall Efficacy (at 6 weeks) | 51.0% | 57.0% | Not directly compared | [1] |
| Reduction in Inflammatory Papules and Pustules | Slower onset | More rapid reduction (P<0.05) | Significant reduction in inflammatory lesions | [1] |
| Clearance of Comedones and Nodules | No significant difference | No significant difference | Effective against comedonal acne | [1] |
| Incidence of Side Effects | 36.53% | 68.81% (P<0.001) | Localized skin irritation is common | [1] |
| Severity of Side Effects | Lower severity (P<0.05) | Higher severity | Generally mild to moderate | [1] |
| Common Adverse Events | Mouth dryness, dizziness | Mouth dryness, dizziness (more frequent) | Skin redness, peeling, sun sensitivity | [1] |
Unraveling the Mechanisms of Action: A Molecular Perspective
While all three retinoids broadly function by modulating epithelial cell differentiation and proliferation, recent research has highlighted a distinct molecular pathway for this compound.
This compound: This novel retinoid derivative has been shown to ameliorate acne by inhibiting the Toll-like receptor 2 (TLR2)/NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, it modulates the expression of S100A8 and S100A9 proteins to inhibit MAPK pathway activation, thereby controlling keratinocyte proliferation and keratinization.
Tretinoin (All-trans Retinoic Acid): As a first-generation retinoid, Tretinoin binds to retinoic acid receptors (RARs) to regulate gene expression. This leads to the normalization of follicular keratinization, reduced cohesiveness of keratinocytes, and consequently, a decrease in the formation of microcomedones.
Isotretinoin (13-cis-Retinoic Acid): This systemic retinoid also acts via RARs to bring about its therapeutic effects. It is particularly effective in reducing sebum production, inhibiting the growth of Propionibacterium acnes, and normalizing keratinization within the follicle.
Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.
Detailed Experimental Protocols
To facilitate independent verification and further research, detailed methodologies for key experiments are provided below. This diagram outlines a general experimental workflow for comparing the effects of different retinoids on keratinocytes in vitro.
Keratinocyte Proliferation and Differentiation Assays
-
Objective: To quantify the effects of this compound, Tretinoin, and Isotretinoin on the proliferation and differentiation of human epidermal keratinocytes.
-
Methodology:
-
Cell Culture: Culture primary human epidermal keratinocytes or HaCaT cells in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound, Tretinoin, or Isotretinoin for 24-72 hours. A vehicle control (e.g., DMSO) should be included.
-
Proliferation Assay (MTT Assay):
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Differentiation Assay (Immunofluorescence for Keratin 1 and 10):
-
Fix and permeabilize the treated cells.
-
Incubate with primary antibodies against Keratin 1 and Keratin 10.
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
-
TLR2 Activation Assay (Reporter Assay)
-
Objective: To determine the inhibitory effect of this compound on TLR2 activation.
-
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with a TLR2 expression vector and a reporter plasmid containing an NF-κB responsive element linked to a luciferase gene.
-
Treatment: Pre-treat the transfected cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with a TLR2 agonist (e.g., Pam3CSK4).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in this compound-treated cells compared to the agonist-only control indicates TLR2 inhibition.
-
Western Blot Analysis of MAPK Pathway
-
Objective: To assess the impact of the three retinoids on the phosphorylation of key MAPK pathway proteins (ERK, JNK, p38).
-
Methodology:
-
Protein Extraction: Lyse the treated keratinocytes and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer.
-
Incubate with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Quantitative Real-Time PCR (qPCR) for S100A8/S100A9
-
Objective: To measure the effect of this compound on the gene expression of S100A8 and S100A9.
-
Methodology:
-
RNA Extraction: Isolate total RNA from treated keratinocytes.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform real-time PCR using primers specific for S100A8, S100A9, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Logical Framework for Comparative Analysis
The following diagram illustrates the logical flow for a comprehensive comparative analysis of this compound and its alternatives.
References
Viaminate: A Comparative Analysis of In Vitro and In Vivo Efficacy in Acne Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Viaminate's performance against other alternatives, supported by experimental data. This compound, a retinoic acid drug, has demonstrated efficacy in the treatment of acne through the regulation of cellular processes involved in its pathogenesis.
This document summarizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the underlying signaling pathways.
In Vitro Efficacy of this compound on Human Keratinocytes (HaCaT Cells)
In vitro studies using the human keratinocyte cell line HaCaT have been instrumental in elucidating the molecular mechanisms of this compound's action. These studies typically model the inflammatory and hyperproliferative conditions of acne by stimulating the cells with components of Propionibacterium acnes (P. acnes).
Summary of In Vitro Quantitative Data
| Parameter | Condition | This compound Effect | Alternative (Isotretinoin) Effect |
| Cell Proliferation | P. acnes-stimulated HaCaT cells | Inhibition of abnormal proliferation[1][2][3] | Induces cell cycle arrest and apoptosis in sebocytes, but not significantly in keratinocytes[4] |
| Keratinization Markers | P. acnes-stimulated HaCaT cells | Inhibition of abnormal keratinization[1][2][3] | Normalizes the pattern of keratinization within the sebaceous follicle[4] |
| Inflammatory Markers | P. acnes-stimulated HaCaT cells | Downregulation of S100A8 and S100A9 expression[1][2] | Reduces inflammation[4] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by modulating key inflammatory and proliferative signaling pathways in keratinocytes.
In Vivo Efficacy of this compound in a Rat Acne Model
In vivo studies using a rat model of acne, where the condition is induced by P. acnes and sebum application to the ear, have corroborated the in vitro findings.
Summary of In Vivo Quantitative Data
| Parameter | Condition | This compound Effect | Alternative (Isotretinoin) Effect |
| Clinical Efficacy | Moderate to severe acne (Human clinical trial) | 51.0% efficacy at 6 weeks | 57.0% efficacy at 6 weeks (no significant difference) |
| Inflammatory Lesions | Moderate to severe acne (Human clinical trial) | Slower reduction of papules and pustules | More rapid decrease in inflammatory papules and pustules |
| Adverse Events | Moderate to severe acne (Human clinical trial) | 36.53% occurrence rate | 68.81% occurrence rate (significantly higher) |
| Epidermal Thickening | P. acnes-induced rat ear model | Significantly improved | Not reported in the same study |
| Keratin Overproduction | P. acnes-induced rat ear model | Significantly improved | Not reported in the same study |
| Inflammatory Cytokines | P. acnes-induced rat ear model | Decreased secretion of IL-6, TNF-α, and IL-1β[5] | Not reported in the same study |
Experimental Protocols
In Vitro HaCaT Cell Culture and Treatment
-
Cell Culture : Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
P. acnes Stimulation : To mimic acne conditions, HaCaT cells are stimulated with heat-killed P. acnes (HKP) at a specified concentration (e.g., 10^8 CFU/ml) for a designated period (e.g., 24 hours).
-
This compound Treatment : this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations to assess its dose-dependent effects.
-
Cell Proliferation Assay (MTT Assay) :
-
Seed HaCaT cells in a 96-well plate.
-
After treatment with HKP and this compound, add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability and proliferation.
-
-
Western Blotting for Protein Expression :
-
Lyse the treated cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against target proteins (e.g., S100A8, S100A9, p-p38, p-JNK, p-ERK1/2, TLR2, NF-κB p65).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
-
Immunofluorescence for Protein Localization :
-
Grow cells on coverslips and treat as described.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against target proteins.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
In Vivo Rat Acne Model
-
Animal Model : The acne model is typically induced in the ears of Sprague-Dawley rats.
-
Induction of Acne : A combination of P. acnes suspension and sebum is topically applied to the rat's ear for a specified duration (e.g., 30 days) to induce acne-like lesions.
-
This compound Administration : this compound is administered orally or topically to the rats at a specific dosage for the duration of the study.
-
Evaluation of Acne Lesions :
-
Macroscopic Evaluation : The severity of erythema, epidermal thickening, and the number of comedones are visually assessed and scored.
-
Histological Analysis : Ear tissue is excised, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate epidermal thickness, inflammatory cell infiltration, and follicular hyperkeratosis.
-
-
Measurement of Inflammatory Cytokines (ELISA) :
-
Homogenize the ear tissue to extract proteins.
-
Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the tissue homogenates.
-
Conclusion
The presented data from both in vitro and in vivo studies demonstrate that this compound is an effective agent for the treatment of acne. It acts by inhibiting key inflammatory and proliferative pathways in keratinocytes, leading to a reduction in acne lesions. A clinical trial has shown its efficacy to be comparable to that of isotretinoin (B22099) for moderate to severe acne, but with a significantly better safety profile, presenting fewer adverse events. These findings support the continued investigation and clinical use of this compound as a valuable therapeutic option for acne vulgaris.
Workflow for this compound Research
References
- 1. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Isotretinoin and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Viaminate's Specificity for RAR/RXR Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Viaminate
This compound, chemically known as Ethoxycarbonyl retinoic acid amide, is a derivative of retinoic acid developed in China. It is structurally equivalent to the first-generation retinoid, all-trans retinoic acid (ATRA).[1] this compound is primarily used in dermatology for the treatment of acne, where it is known to regulate the growth and differentiation of epithelial cells, inhibit keratinization, and reduce sebum secretion.[1] Recent studies suggest that its therapeutic effects in acne may be mediated through the modulation of the S100A8/S100A9-MAPK signaling cascade and inhibition of the TLR2-mediated NF-κB and MAPK pathways. While its classification as a retinoid suggests interaction with RARs and RXRs, specific data on its direct receptor activation profile is limited.
The RAR/RXR Signaling Pathway
Retinoids exert their biological effects by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ).[2][3] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2][4] In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription.[2] Ligand binding induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators, which ultimately activates gene transcription.[2] All-trans retinoic acid (ATRA) is the natural high-affinity ligand for RARs, while 9-cis-retinoic acid can bind to both RARs and RXRs.[2]
Caption: The RAR/RXR signaling pathway, illustrating ligand binding and subsequent gene transcription activation.
Comparative Analysis of RAR/RXR Activators
To contextualize the potential activity of this compound, this section compares the known quantitative data for several well-characterized retinoids. The data is presented in tables summarizing their half-maximal effective concentrations (EC50) for receptor activation and their dissociation constants (Kd) for receptor binding.
Table 1: EC50 Values for RAR/RXR Activation
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | RXRα (nM) | RXRβ (nM) | RXRγ (nM) |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A |
| All-trans Retinoic Acid (ATRA) | ~1-10 | ~1-10 | ~1-10 | >1000 | >1000 | >1000 |
| 9-cis Retinoic Acid | ~1-10 | ~1-10 | ~1-10 | ~10-20 | ~10-20 | ~10-20 |
| Tamibarotene (Am80) | ~0.8 | ~10 | ~100 | >1000 | >1000 | >1000 |
| Bexarotene (LG100268) | >1000 | >1000 | >1000 | ~20-50 | ~20-50 | ~20-50 |
N/A: Data not available in the searched literature. Values are approximate and can vary depending on the specific assay conditions.
Table 2: Binding Affinities (Kd) for RAR/RXR
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | RXRα (nM) | RXRβ (nM) | RXRγ (nM) |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A |
| All-trans Retinoic Acid (ATRA) | ~0.2-0.4 | ~0.2-0.4 | ~0.2-0.4 | >1000 | >1000 | >1000 |
| 9-cis Retinoic Acid | ~0.2-0.8 | ~0.2-0.8 | ~0.2-0.8 | ~1.4-2.4 | ~1.4-2.4 | ~1.4-2.4 |
N/A: Data not available in the searched literature. Values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
The determination of a compound's specificity and potency for RAR/RXR activation typically involves a series of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the field.
Ligand Binding Assays
These assays measure the affinity of a compound for a specific receptor subtype.
-
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]ATRA for RARs) is incubated with a source of the receptor (e.g., nuclear extracts from cells overexpressing the receptor). The test compound is added at various concentrations to compete with the radiolabeled ligand for binding.
-
Protocol Outline:
-
Prepare nuclear extracts from cells transiently or stably overexpressing the human RAR or RXR subtype of interest.
-
Incubate a fixed concentration of the radiolabeled ligand with the nuclear extract in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separate the bound from the free radiolabeled ligand using a method such as filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Reporter Gene Assays
These assays measure the ability of a compound to activate transcription through a specific receptor.
-
Principle: Cells are co-transfected with an expression vector for the RAR or RXR subtype and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a RARE-containing promoter. Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be quantified.
-
Protocol Outline:
-
Plate mammalian cells (e.g., HEK293T, CV-1) in a multi-well format.
-
Co-transfect the cells with an expression plasmid for the desired human RAR or RXR subtype and a reporter plasmid containing a RARE-luciferase construct. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
After an incubation period to allow for protein expression, treat the cells with various concentrations of the test compound (e.g., this compound) or a known agonist (positive control).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the reporter luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC50 value, which is the concentration that produces 50% of the maximal response.
-
References
- 1. Murine RARbeta4 displays reduced transactivation activity, lower affinity for retinoic acid, and no anti-AP1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. US5998654A - Retinoic acid receptor antagonist compounds and methods - Google Patents [patents.google.com]
- 4. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Viaminate as a Chemical Probe in Dermatology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, a retinoic acid derivative developed in China, has demonstrated clinical efficacy in the treatment of acne. Its mechanism of action involves the regulation of epithelial cell differentiation and proliferation, inhibition of keratinization, and reduction of sebum secretion, alongside anti-inflammatory effects. Recent research suggests that this compound's therapeutic benefits may be mediated through the modulation of the S100A8/S100A9-MAPK cascade and inhibition of the TLR2/NF-κB and MAPK signaling pathways.[1][2][3] This guide provides a comparative analysis of this compound's performance against other relevant compounds and outlines experimental protocols for its validation as a chemical probe in dermatological research.
While this compound shows promise, a critical gap in its validation as a chemical probe is the lack of publicly available, direct quantitative data on its binding affinity (Kd, Ki) and potency (IC50, EC50) for a specific molecular target. As a retinoid, it is presumed to interact with Retinoic Acid Receptors (RARs), but this has not been definitively quantified. This guide, therefore, focuses on comparing its observed cellular effects with those of other well-characterized compounds.
Comparative Analysis of Cellular Effects
The validation of a chemical probe relies on demonstrating its potency and selectivity. In the absence of direct binding data for this compound, we can compare its effects on cellular processes relevant to dermatology, such as keratinocyte proliferation and differentiation, with other retinoids.
Table 1: Comparison of Retinoid Effects on Keratinocyte Proliferation
| Compound | Target(s) | Effect on Keratinocyte Proliferation | Potency (IC50) | Citation(s) |
| This compound | Presumed RARs; Indirectly S100A8/S100A9, TLR2 | Inhibition | Data not available | [3][4] |
| All-trans Retinoic Acid (ATRA) | Pan-RAR agonist | Inhibition | ~10-7 M (in sebocytes) | [5] |
| 13-cis-Retinoic Acid (Isotretinoin) | Pan-RAR agonist | Inhibition | 10-6 M (after 14 days in sebocytes) | [5] |
| Tazarotene (B1682939) | RARβ and RARγ selective agonist | Normalizes hyperproliferation | Data not available | [6][7] |
| Acitretin (B1665447) | Pan-RAR agonist | Inhibition (only at high concentrations) | >10-5 M (in sebocytes) | [5] |
Note: The provided IC50 values are from studies on sebocytes, which are closely related to keratinocytes and relevant to acne treatment. The effect of retinoids on keratinocyte proliferation can be context-dependent, with some studies showing stimulation of growth in quiescent cells.[8]
Alternative Chemical Probes Targeting this compound-Associated Pathways
To provide a broader context for this compound's mechanism of action, this section details chemical probes that target key components of the signaling pathways modulated by this compound.
Table 2: Examples of Chemical Probes for this compound-Associated Pathways
| Target | Probe Name | Type | Potency (IC50) | Citation(s) |
| RARα | AGN 193109 | Antagonist | High affinity (specific value not provided) | [9] |
| RARγ | LY2955303 | Antagonist | 1.9 nM | [10] |
| TLR2 | NPT1220-312 | Antagonist | 260 nM (TLR1/2) | [11] |
| S100A9 | Tasquinimod | Inhibitor of interaction with RAGE/TLR4 | Data not available | [12] |
| MEK1/2 (MAPK Pathway) | PD98059 | Inhibitor | ~2-7 µM | [13] |
| p38 MAPK | SB203580 | Inhibitor | ~50-100 nM | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating a chemical probe.
References
- 1. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical tazarotene therapy for psoriasis, acne vulgaris, and photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. All-trans retinoic acid stimulates growth of adult human keratinocytes cultured in growth factor-deficient medium, inhibits production of thrombospondin and fibronectin, and reduces adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of highly potent retinoic acid receptor alpha-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NPT1220-312, a TLR2/TLR9 Small Molecule Antagonist, Inhibits Pro-Inflammatory Signaling, Cytokine Release, and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of p38 MAPK Signaling Augments Skin Tumorigenesis via NOX2 Driven ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Disclaimer: The following are general guidelines for the proper disposal of laboratory chemicals. No specific disposal procedures for a substance named "Viaminate" were found. It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for "Viaminate" for detailed and accurate disposal instructions.
The safe disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and the environment. This guide provides a general framework for the disposal of chemical waste, which should be adapted to the specific requirements outlined in the product's SDS.
Quantitative Data for Hazardous Waste Management
For safe and compliant hazardous waste management, several quantitative parameters are crucial. The following table summarizes key figures derived from general laboratory waste disposal guidelines.
| Parameter | Guideline | Citation |
| Hazardous Waste Storage Limit in Laboratory | Do not exceed 55 gallons. | [1] |
| Neutralization pH Range | Neutralize corrosive wastes to a pH between 5.5 and 9.5 before drain disposal. | [2] |
| Water Flush Post-Neutralization | Follow drain disposal of neutralized waste with a water flush of 20 parts water. | [2] |
| RCRA Toxic Waste Criteria for Selenium | 1.0 mg/L (equivalent to 1.0 ppm). |
Step-by-Step Disposal Procedures
The proper disposal of chemical waste involves a systematic process of identification, segregation, containment, and removal. The following steps provide a general protocol for managing laboratory chemical waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat, before handling chemical waste.[1]
-
Conduct all waste handling and disposal procedures in a well-ventilated area, such as a fume hood, to prevent inhalation of vapors.[1]
2. Waste Identification and Segregation:
-
Treat all unknown chemical waste as hazardous.
-
Segregate waste streams to prevent dangerous reactions. Never mix incompatible wastes.[3] For example:
3. Container Selection and Labeling:
-
Use designated, leak-proof, and chemically compatible waste containers.[5]
-
Clearly label each container with the words "Hazardous Waste."[1]
-
The label must include:
4. Waste Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[1]
-
Keep waste containers securely closed at all times, except when adding waste.[1][3]
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.[1]
5. Arranging for Disposal:
-
Do not dispose of hazardous chemicals down the drain, by evaporation, or in the regular trash.[3][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
-
Follow all federal, state, and local environmental control regulations for waste disposal.[6]
6. Decontamination of Empty Containers:
-
Empty chemical containers must be properly decontaminated before disposal.
-
If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[1][3]
-
After decontamination, deface or remove all labels before disposing of the container as regular trash or placing it in designated glass disposal containers.[1][3]
Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. nems.nih.gov [nems.nih.gov]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. fullscript.com [fullscript.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
